An In-Depth Technical Guide to Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications, grounded in the principles of modern pharmaceutical design.
The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
Before examining the specifics of our target compound, it is crucial to understand the rationale behind the growing interest in spirocyclic scaffolds. Traditional drug discovery has often relied on planar, aromatic structures. However, the industry is increasingly embracing three-dimensional (3D) molecular architectures to access novel chemical space and improve drug-like properties.[1][2][3]
Spirocycles, which feature two rings connected by a single quaternary carbon atom, are inherently three-dimensional. This structural rigidity and 3D nature offer several distinct advantages in drug design:[1][3][4]
Improved Physicochemical Properties: The introduction of a spirocyclic core often leads to a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count has been correlated with improved clinical success rates, likely due to enhanced aqueous solubility, modulated lipophilicity (logP), and better metabolic stability.[3]
Enhanced Target Selectivity: The well-defined 3D orientation of substituents on a rigid spirocyclic scaffold can lead to more precise interactions with biological targets, improving potency and reducing off-target effects.[2][5]
Novelty and Patentability: As a departure from "flat" molecules, spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities for new intellectual property.[1]
The logical relationship driving the use of these scaffolds is visualized below.
Caption: The role of spirocyclic scaffolds in drug discovery.
Our focus, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, combines an azetidine ring (a known bioisostere for other cyclic amines) with a morpholine ring in a spirocyclic arrangement, providing a versatile platform for derivatization.[6]
Core Properties of the Building Block
The precise isomer is tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, where the tert-butoxycarbonyl (Boc) protecting group is on the nitrogen of the four-membered azetidine ring. It is important to distinguish this from its regioisomer, the 8-carboxylate, which has the Boc group on the morpholine nitrogen.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
Executive Summary
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8) represents a high-value spirocyclic scaffold used in modern drug discovery to replace traditional flat heterocycles like piperazine and morpholine. By introducing a spiro-carbon junction, this scaffold imparts intrinsic three-dimensionality (
character) to lead molecules, improving solubility and metabolic stability while offering novel vectors for target engagement.
This guide focuses specifically on the 2-carboxylate isomer (Boc-protected azetidine nitrogen), which leaves the morpholine-like nitrogen (N8) free for functionalization. This regioisomer is particularly strategic for designing CNS-penetrant drugs due to the moderated basicity of the free amine compared to its azetidine counterpart.
Spiro[3.5] junction connecting an azetidine ring (N2) and a morpholine-like ring (N8, O5).
Regioisomer Distinction (Critical)
Researchers must distinguish between the two common commercial isomers:
2-Carboxylate (Target): Boc is on the azetidine nitrogen (N2). The free amine is the morpholine nitrogen (N8).
8-Carboxylate (Common Alternate): Boc is on the morpholine nitrogen (N8). The free amine is the azetidine nitrogen (N2).
Why this matters: The free amine in the 2-carboxylate isomer (N8) is significantly less basic (
) than the free amine in the 8-carboxylate isomer (), profoundly affecting ADME properties.
Physicochemical Properties Profile
The following data summarizes the core properties that make this scaffold attractive for "escaping flatland" in medicinal chemistry.
Parameter
Value (Approx.)
Significance in Drug Design
cLogP
0.60
Lipophilicity: Low LogP supports good aqueous solubility and lowers promiscuous binding risk.
TPSA
50.8
Polar Surface Area: Well within the range for good membrane permeability (< 140 ) and CNS penetration (< 90 ).
(Conj. Acid)
~8.4 (N8-H)
Basicity: The free morpholine-like amine is moderately basic, reducing lysosomal trapping and hERG liability compared to highly basic amines.
0.73
3D Character: High fraction of carbons correlates with improved clinical success rates and solubility.
H-Bond Donors
1 (Free NH)
Interaction: Single vector for H-bond donation; Boc group masks the other.
H-Bond Acceptors
4
Interaction: Includes carbonyl, carbamate oxygen, ether oxygen, and tertiary amine.[1]
Comparative Analysis: Spiro vs. Flat Analogs
The diagram below illustrates the decision logic for selecting the spiro[3.5] scaffold over traditional piperazine.
Figure 1: Strategic rationale for transitioning from piperazine to spiro[3.5]nonane scaffolds.
Synthetic Accessibility & Stability[1][2]
The synthesis of the 2-carboxylate isomer is non-trivial because it requires differentiating the two nitrogen atoms. A robust route utilizes the commercially available N-Boc-3-azetidinone to establish the 4-membered ring with the protecting group already in place.
Synthetic Route (N-Boc-3-azetidinone Strategy)
This route ensures the Boc group remains on the azetidine nitrogen (N2) throughout, yielding the desired free N8 amine.
Olefination: N-Boc-3-azetidinone is converted to the methylene derivative via Wittig reaction.
Epoxidation: The exocyclic alkene is epoxidized (e.g., using mCPBA).
Cyclization: Intramolecular etherification (base-mediated or Mitsunobu) closes the 6-membered morpholine ring.
Deprotection: Catalytic hydrogenation removes the Benzyl group, yielding the target Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
Figure 2: Modular synthesis of the 2-carboxylate isomer via spiro-epoxide intermediate.
Stability Considerations
Boc Group: Stable to basic and nucleophilic conditions. Labile to strong acids (TFA, HCl).
Spiro Ether Linkage: The hemiketal-like ether bond at the spiro center is chemically robust under standard medicinal chemistry reaction conditions (Suzuki coupling, amide coupling, reductive amination).
Metabolic: The spiro center blocks metabolic oxidation at the carbon alpha to the nitrogen in the azetidine ring, potentially extending half-life compared to simple azetidines.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
Purpose: To determine the equilibrium solubility of the scaffold or its derivatives in aqueous buffer.
Preparation: Weigh 1-2 mg of the solid compound into a 1.5 mL glass vial.
Addition: Add 500
L of PBS (pH 7.4) or desired buffer.
Incubation: Shake at 25°C for 24 hours (equilibrium phase).
Filtration: Filter the suspension using a 0.45
m PVDF syringe filter to remove undissolved solid.
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
Note: Due to the lack of a strong chromophore in the core scaffold, LC-MS/MS (ELSD or CAD detection) is recommended unless the derivative contains an aromatic group.
Protocol 2: General Boc-Deprotection (TFA Method)
Purpose: To reveal the secondary amine at position 2 for further elaboration.
Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (ninhydrin stain) or LC-MS (disappearance of [M+Na]+ adduct, appearance of [M-Boc+H]+).
Workup (Free Base): Concentrate in vacuo. Redissolve residue in DCM/MeOH. Add solid
or MP-Carbonate resin to neutralize. Filter and concentrate.
Caution: The resulting diamine is highly polar and water-soluble. Avoid aqueous extraction if possible; use resin-based neutralization or ion-exchange chromatography (SCX-2 cartridge).
Applications in Drug Design[2][3][4][5]
Bioisosterism
The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold serves as a bioisostere for morpholine and piperazine .
Advantage: It retains the hydrogen bond acceptor (ether oxygen) and donor (amine) capabilities but alters the exit vectors of substituents.
Vector Analysis: Unlike the
(para) or (ortho) vectors of piperazine, the spiro[3.5] system projects substituents at unique angles ( twist), allowing access to new binding pockets.[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~228 Da and high solubility, this molecule is an ideal fragment .
Growth Strategy: The free amine (N8) can be coupled to aryl halides (via Buchwald-Hartwig) or carboxylic acids (amide coupling).
Deconstruction: Following hit validation, the Boc group can be removed to grow the molecule from the N2 position, enabling "inside-out" evolution of the ligand.
Handling: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to
(carbamate formation) over long periods.
References
Carrel, A. et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link[1]
Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. Link
Wuitschik, G. et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link
ChemScene. (2024). Product Data: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate.[2] Link
PubChem. (2025). Compound Summary: Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. National Library of Medicine. Link
The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . A Strategic Scaffold for "Escap...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
A Strategic Scaffold for "Escape from Flatland" in Drug Discovery
Executive Summary
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8) is a specialized spirocyclic building block used to introduce 3D complexity into small molecule drug candidates.[1] Structurally, it consists of a four-membered azetidine ring spiro-fused to a six-membered morpholine -like ring.
This scaffold serves as a superior bioisostere for traditional saturated heterocycles (e.g., morpholine, piperazine). By replacing a flat ring system with this rigid, spirocyclic core, researchers can lower lipophilicity (LogP), improve metabolic stability, and alter vector positioning without significantly increasing molecular weight.
Physicochemical Identity
The molecule is defined by its spiro[3.5]nonane core, where the oxygen atom is positioned adjacent to the spiro center (position 5), and the nitrogen atoms are located at positions 2 (azetidine) and 8 (morpholine).
The synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonane core requires a precise annulation strategy. The most robust route involves constructing the six-membered oxa-ring onto a pre-existing four-membered azetidine scaffold.
Retrosynthetic Logic
The spiro junction is established by cyclizing a functionalized amino-alcohol derived from N-Boc-3-azetidinone . The oxygen atom at position 5 originates from the ketone oxygen of the starting material, while the nitrogen at position 8 is introduced via an amine source.
Starting Material: Begin with 1-Boc-3-azetidinone .
Cyanohydrin Formation: React with trimethylsilyl cyanide (TMSCN) and a catalytic Lewis acid (e.g., ZnI₂) to form the TMS-protected cyanohydrin.
Reduction: Subject the nitrile to a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in THF. This simultaneously reduces the nitrile to a primary amine and deprotects the alcohol.
Acylation: Treat the amino-alcohol intermediate with chloroacetyl chloride in the presence of a mild base (e.g., TEA) at 0°C. The amine reacts preferentially to form the chloroacetamide.
Cyclization: Add a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dilute THF. The alkoxide anion attacks the alkyl chloride, closing the six-membered ring.
Lactam Reduction: Reduce the carbonyl group of the lactam using Borane-Dimethyl Sulfide complex (BH₃·DMS) or LiAlH₄ in refluxing THF.
Workup: Quench carefully with methanol/HCl to break the boron complex. Neutralize and extract.
Purification: Isolate the final secondary amine product via silica gel chromatography (DCM/MeOH gradient).
Synthetic Workflow Diagram
Figure 1: Synthetic pathway transforming N-Boc-3-azetidinone into the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold.
Structural Analysis & Quality Control
Validating the structure of this spirocycle requires careful interpretation of NMR data, particularly to distinguish it from isomeric forms (e.g., 2-oxa-7-azaspiro[3.5]nonane).
¹H NMR Diagnostic Signals:
Azetidine Ring: Two doublets (or multiplets) around 3.6–4.0 ppm, integrating to 4 protons. The rigidity of the spiro center often renders these geminal protons diastereotopic.
Morpholine Ring:
Protons adjacent to Oxygen (C6): ~3.6 ppm (triplet-like).
Protons adjacent to Nitrogen (C7, C9): ~2.8–3.0 ppm.
Key Feature: The absence of a proton at the spiro center (quaternary carbon) confirms the fusion point.
¹³C NMR:
Spiro Carbon: A characteristic quaternary signal typically between 70–80 ppm (deshielded by the adjacent oxygen).
Boc Carbonyl: ~155 ppm.
Applications in Medicinal Chemistry
This molecule is a high-value Fsp³-rich scaffold . It is primarily used to optimize the pharmacokinetic (PK) profile of lead compounds.
Bioisosterism & Vector Positioning
The 5-oxa-2,8-diazaspiro[3.5]nonane system is a bioisostere for morpholine and piperazine .
Solubility: The ether oxygen (5-oxa) acts as a hydrogen bond acceptor, improving aqueous solubility compared to all-carbon spirocycles.
Geometry: Unlike the chair conformation of morpholine, the spiro[3.5] system forces the exit vectors (N2 and N8) into a specific perpendicular or twisted orientation. This allows researchers to probe new chemical space within a binding pocket.
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, potentially extending the half-life of the drug candidate.
Scaffold Utility Diagram
Figure 2: Strategic advantages of replacing morpholine with the 5-oxa-2,8-diazaspiro[3.5]nonane core.[1]
Handling and Stability
Stability: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. The spiro-ether linkage is generally stable under standard physiological and synthetic conditions.
Safety: Treat as a standard organic chemical irritant. Wear PPE (gloves, goggles).
Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.
References
Synthesis of Spirocyclic Morpholines from Amino-Alcohols. Chemical Reviews, 2014.
A Technical Guide to the Structural Elucidaion of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug development.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, experience-driven approach to confirming the molecular architecture of this spirocyclic compound.
Introduction: The Significance of a Spirocyclic Scaffold
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS Number: 1251011-05-8) is a heterocyclic compound featuring a unique spirocyclic system containing an azetidine ring and a morpholine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The precise confirmation of its structure is paramount to ensure the desired stereochemistry and connectivity in subsequent synthetic steps.
This guide will detail a multi-faceted analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the logical flow of data interpretation will be emphasized, providing a robust framework for self-validating structural confirmation.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry serves as the initial checkpoint for verifying the molecular weight of the synthesized compound. For tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, with a molecular formula of C₁₁H₂₀N₂O₃, the expected molecular weight is 228.29 g/mol .[2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an ESI-MS system in positive ion mode.
Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Data Interpretation:
A key characteristic of Boc-protected amines in mass spectrometry is the facile loss of the Boc group or related fragments under ionization conditions.[3][4] Therefore, in addition to the protonated molecule [M+H]⁺, other significant peaks are anticipated.
Ion
Expected m/z
Interpretation
[M+H]⁺
229.3
Protonated molecule
[M-C₄H₈+H]⁺
173.2
Loss of isobutylene from the Boc group
[M-Boc+H]⁺
129.2
Loss of the entire Boc group
The observation of these characteristic fragments provides strong evidence for the presence of the Boc protecting group.[5]
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the principal functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹.
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation:
The IR spectrum will be dominated by absorptions corresponding to the carbamate, ether, and amine functional groups.
The strong carbonyl stretch around 1690 cm⁻¹ is a hallmark of the Boc-protecting group. The presence of a secondary amine N-H stretch further supports the proposed structure.
Definitive Structural Confirmation: A Multi-dimensional NMR Approach
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule.[8][9] For a complex structure like a spirocyclic compound, a combination of 1D and 2D NMR experiments is essential.[10]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire the following spectra:
¹H NMR
¹³C NMR
Correlation Spectrometry (COSY)
Heteronuclear Single Quantum Coherence (HSQC)
Heteronuclear Multiple Bond Correlation (HMBC)
¹H and ¹³C NMR: Mapping the Chemical Environment
The ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons, respectively, and their immediate electronic environments.
Expected ¹H NMR Data (in CDCl₃):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~3.70
t
4H
-O-CH ₂-
~3.50
s
4H
Boc-N-CH ₂-
~2.80
t
4H
-NH-CH ₂-
~1.90
br s
1H
-NH -
1.45
s
9H
-C(CH ₃)₃
Expected ¹³C NMR Data (in CDCl₃):
Chemical Shift (ppm)
Assignment
~155.0
C =O (carbamate)
~80.0
-C (CH₃)₃
~67.0
-O-C H₂-
~55.0
Spiro C
~50.0
Boc-N-C H₂-
~48.0
-NH-C H₂-
~28.5
-C(C H₃)₃
2D NMR: Assembling the Molecular Puzzle
While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.
COSY (Correlation Spectrometry): This experiment identifies proton-proton couplings through bonds, typically over two to three bonds. For this molecule, a key expected correlation would be between the protons of the -NH-CH₂- and the adjacent -CH₂- groups in the morpholine ring, if it were not for the symmetry which might simplify the spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon. This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for elucidating the overall structure. It shows correlations between protons and carbons that are two or three bonds away.
Key Expected HMBC Correlations:
Protons of the tert-butyl group (~1.45 ppm) will show a correlation to the quaternary carbon of the tert-butyl group (~80.0 ppm) and the carbamate carbonyl carbon (~155.0 ppm). This confirms the Boc group.
Protons of the Boc-N-CH₂- group (~3.50 ppm) will show correlations to the spiro carbon (~55.0 ppm) and the carbamate carbonyl carbon (~155.0 ppm). This establishes the connection of the Boc-protected nitrogen to the azetidine ring and the spiro center.
Protons of the -O-CH₂- group (~3.70 ppm) will show a correlation to the spiro carbon (~55.0 ppm), confirming the morpholine ring's attachment to the spiro center.
Visualizing the Connectivity
Graphviz diagrams can be used to visually represent the key structural features and the workflow for elucidation.
Caption: Key structural fragments of the target molecule.
Caption: Workflow for structure elucidation.
Conclusion
The structural elucidation of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the logical progression from foundational mass and infrared data to the detailed connectivity map provided by multi-dimensional NMR, researchers can unequivocally confirm the structure of this important synthetic intermediate. This self-validating approach ensures the scientific integrity of subsequent research and development efforts.
The Strategic Integration of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate in Fragment-Based Drug Discovery: A Technical Guide
Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, consistently delivering clinical candidates against a multitude of b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, consistently delivering clinical candidates against a multitude of biological targets. The success of any FBDD campaign is fundamentally reliant on the quality and diversity of its fragment library. Historically, these libraries have been dominated by flat, sp²-rich aromatic compounds. However, the field is progressively embracing fragments with greater three-dimensional (3D) character to better explore the complex topologies of protein binding sites. This guide provides an in-depth technical overview of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate , a spirocyclic fragment poised to address the demand for novel, 3D-rich chemical matter in modern drug discovery. We will explore its synthesis, unique structural attributes, and a detailed roadmap for its application within a rigorous FBDD workflow, from initial screening to hit-to-lead elaboration.
The Imperative for Three-Dimensionality in Fragment Libraries
The rationale for incorporating 3D fragments is rooted in the pursuit of improved drug-like properties. While traditional 2D fragments have proven successful, increasing the fraction of sp³-hybridized atoms (Fsp³) in molecules is correlated with enhanced clinical success.[1] This is attributed to several factors:
Enhanced Solubility: Higher Fsp³ character often disrupts crystal lattice packing, leading to improved aqueous solubility—a critical parameter for reliable screening and favorable ADME properties.[2]
Novel Chemical Space: 3D scaffolds provide access to previously underexplored chemical space, increasing the probability of identifying novel intellectual property.[2]
Improved Selectivity: The rigid, defined exit vectors of 3D fragments can be exploited to make more specific interactions within a target's binding pocket, potentially leading to greater selectivity over off-targets.[2]
Lower Promiscuity: The defined shape of 3D fragments can reduce the likelihood of non-specific binding, resulting in lower hit rates but higher quality, more tractable hits.
Spirocyclic scaffolds are a particularly compelling class of 3D fragments.[3] The fusion of two rings through a single quaternary carbon atom creates a rigid framework that projects substituents into distinct vectors in 3D space, making them ideal probes for complex protein binding sites.[3]
Profile of a Privileged Scaffold: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
The subject of this guide, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, embodies the key attributes of a next-generation fragment. Its structure features a unique fusion of an azetidine ring and a morpholine ring, offering a rigid core with well-defined conformational preferences.
Physicochemical Properties
A fragment's utility is dictated by its physicochemical properties, which must align with established principles like the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This ensures adequate solubility and binding efficiency.
Property
Value
Source
CAS Number
1251011-05-8
Advanced ChemBlocks
Molecular Formula
C₁₁H₂₀N₂O₃
Advanced ChemBlocks
Molecular Weight
228.29 g/mol
Advanced ChemBlocks
Calculated LogP
~0.5 - 1.0
(Predicted)
Hydrogen Bond Donors
1 (secondary amine)
-
Hydrogen Bond Acceptors
4 (ether O, carbamate O, amine N)
-
Rotatable Bonds
2
-
Fsp³
0.9
-
Table 1: Key physicochemical properties of the title compound.
Structural Rationale for FBDD Application
The value of this scaffold lies in its unique combination of features:
Defined Exit Vectors: The rigid spirocyclic core presents two key vectors for chemical elaboration. The secondary amine of the morpholine ring and the Boc-protected amine on the azetidine ring serve as distinct points for fragment growing or linking.
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a critical feature. It renders the fragment stable for screening while providing a well-established synthetic handle for deprotection and subsequent derivatization during hit-to-lead optimization.
Embedded Pharmacophores: The morpholine and azetidine motifs are privileged structures in medicinal chemistry, known to engage in favorable interactions with biological targets and impart desirable pharmacokinetic properties. The ether oxygen and amine nitrogens can act as key hydrogen bond acceptors.
Key structural features of the spirocyclic fragment.
Synthesis Outline
While multiple proprietary routes exist, a general synthesis can be conceptualized based on published methods for similar scaffolds.[4] A plausible route involves the construction of the substituted morpholine and azetidine precursors followed by a key spirocyclization step. A patent for a related isomer suggests a multi-step synthesis beginning with commercially available starting materials, which could be adapted.[4][5] The final step would involve the introduction of the Boc protecting group onto the azetidine nitrogen.
The FBDD Workflow: Integrating the Spirocyclic Fragment
The successful application of any fragment requires a robust, multi-faceted screening and validation workflow. The goal is to reliably detect the weak binding events characteristic of fragments and to generate high-quality structural data to guide optimization.
High-level overview of the FBDD workflow.
Primary Screening: Detecting Weak Binders
Due to the low affinity of fragment hits (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for primary screening.[6] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
SPR is a label-free technique that measures changes in refractive index upon ligand binding to a target protein immobilized on a sensor chip.[7] It provides real-time kinetics and affinity data.
1. System Preparation:
Ensure the SPR instrument (e.g., Biacore™ systems) is cleaned and primed with a suitable running buffer (e.g., HBS-EP+ buffer, often containing 0.05% P20 surfactant and 1-5% DMSO to aid fragment solubility).
2. Target Immobilization:
Select a high-quality sensor chip (e.g., CM5).
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
3. Fragment Screening:
Prepare fragment plates, including the spirocyclic fragment, typically at a concentration of 100-500 µM in running buffer.
Perform a primary screen by injecting each fragment over the target and reference flow cells. A short association time (e.g., 30-60s) followed by a short dissociation time (e.g., 60-120s) is usually sufficient.
Monitor the sensorgram for a specific binding response in the target channel after reference subtraction.
4. Hit Confirmation & Analysis:
Re-test initial hits from the primary screen.
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).
Analyze the data using appropriate binding models (e.g., steady-state affinity).
Protein-observed NMR methods are powerful for identifying fragment binding and locating the binding site on the protein target.[8] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a gold standard, monitoring chemical shift perturbations (CSPs) of backbone amide signals upon fragment binding.[8]
1. Protein Preparation:
Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O for the field frequency lock.
2. Reference Spectrum Acquisition:
Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each backbone amide N-H group should ideally yield a distinct, well-resolved peak.
3. Fragment Screening:
Screen fragments in cocktails (e.g., 5-10 fragments per mixture) to increase throughput. Ensure fragments in a cocktail have distinct NMR signals to aid deconvolution.
Add the fragment cocktail to the protein sample to a final concentration of ~200-1000 µM per fragment.
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
4. Data Analysis and Hit Deconvolution:
Overlay the spectra from the fragment-containing samples with the reference spectrum.
Identify significant Chemical Shift Perturbations (CSPs), where specific peaks have moved or broadened, indicating a binding event.
For cocktails that produce CSPs, screen each component individually to identify the specific fragment hit (deconvolution).
5. Binding Site Mapping & Affinity Estimation:
Map the perturbed residues onto the 3D structure of the protein to identify the binding site.
Estimate the dissociation constant (Kᴅ) by titrating the hit fragment into the protein sample at increasing concentrations and monitoring the CSPs.
Hit Validation and Structural Characterization
Once a fragment like our spirocyclic core is identified as a confirmed hit, the next critical step is to obtain a high-resolution crystal structure of the protein-fragment complex. This provides the definitive blueprint for structure-guided optimization.
1. Apo-Crystal Production:
Generate large, robust, and well-diffracting crystals of the target protein in the absence of any ligand (apo-crystals). This requires extensive screening of crystallization conditions (precipitants, buffers, salts, additives).
Crystals should be reproducible and diffract to a high resolution (ideally <2.0 Å).[9]
2. Soaking Solution Preparation:
Prepare a solution of the hit fragment (e.g., 1-10 mM) in a cryo-protectant solution that is compatible with the crystallization condition. The solvent (e.g., DMSO) concentration should be kept as low as possible (typically <10%) to avoid crystal damage.[9]
3. Crystal Soaking:
Carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.[10]
Incubate for a period ranging from minutes to overnight. The optimal time must be determined empirically.[10]
4. Cryo-cooling and Data Collection:
Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.
Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.
5. Structure Solution and Analysis:
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, unambiguous density corresponding to the bound fragment.[9]
Model the fragment into the density and refine the structure to obtain a high-quality protein-ligand complex model.
From Hit to Lead: The Power of Structure-Guided Chemistry
The high-resolution crystal structure reveals the binding mode of the fragment, including key interactions and unoccupied pockets. This information is paramount for the hit-to-lead phase, where medicinal chemistry efforts are directed to increase potency and improve ADME properties.[11][12]
The structure of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is ideally suited for the "fragment growing" strategy.[11]
Vector 1 (Morpholine N-H): The secondary amine is the most direct point for elaboration. The crystal structure will reveal adjacent sub-pockets. Synthetic chemistry can be employed to add functional groups that occupy these pockets and form new interactions (e.g., hydrogen bonds, hydrophobic contacts).
Vector 2 (Azetidine N-Boc): The Boc group can be removed under acidic conditions, revealing a secondary amine. This provides a second, orthogonal vector for growth. This is particularly valuable if the initial elaborations from Vector 1 do not yield sufficient potency gains or if linking to another fragment is desired.
The fragment growing strategy for hit-to-lead optimization.
Conclusion and Future Outlook
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate represents a valuable addition to the modern FBDD toolkit. Its inherent three-dimensionality, rigid core, and strategically placed synthetic handles make it an exemplary starting point for tackling challenging biological targets. The true power of this fragment is realized when it is integrated into a robust, multi-disciplinary workflow that combines sensitive biophysical screening with high-resolution structural biology. By providing a well-defined 3D scaffold, it enables medicinal chemists to navigate complex binding sites with greater precision, ultimately accelerating the journey from a weakly binding fragment to a potent, highly optimized lead compound. As the demand for novel drugs with superior properties continues to grow, the systematic exploration of such sp³-rich chemical matter will be indispensable to the future of drug discovery.
References
A kind of synthetic method of the t-butyl formate of 8 oxygen subunit, 5 oxa-, 2 azaspiro [3.5] nonane 2.
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. National Institutes of Health. [Link]
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed. [Link]
Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]
Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link]
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PubMed Central. [Link]
The Spirocyclic Advantage: Navigating 3D Chemical Space in Drug Discovery
[1][2] Executive Summary: The Escape from Flatland In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a statistical necessity for clinical success. Traditional drug discovery relied heavi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Escape from Flatland
In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a statistical necessity for clinical success. Traditional drug discovery relied heavily on flat, aromatic-rich structures (high
) driven by Suzuki-Miyaura couplings and amide bond formations. However, these "flat" molecules often suffer from poor solubility, high lipophilicity (LogP), and promiscuous off-target binding.
Spirocycles—bicyclic systems connected by a single quaternary carbon atom—represent a high-value solution. They introduce intrinsic three-dimensionality (
) without the entropic penalty of flexible alkyl chains. This guide details the structural rationale, physicochemical benefits, and validated synthetic protocols for integrating spirocycles into drug scaffolds.[1]
Physicochemical & ADME Profiling
The primary driver for spirocyclic incorporation is the modulation of physicochemical properties.[2][3] Increasing the fraction of
hybridized carbons () correlates directly with improved clinical transition rates.[3]
The "Spiro-Effect" on Drug-Like Properties
Replacing a flat ring (e.g., piperazine, cyclohexyl) with a spirocyclic scaffold (e.g., 2-azaspiro[3.3]heptane) alters the molecule's topology and electronic profile.[2]
Property
Flat Scaffold (e.g., Piperazine)
Spiro Scaffold (e.g., 2,6-diazaspiro[3.3]heptane)
Mechanistic Impact
Vector Orientation
Linear / Planar
Orthogonal / Tetrahedral
Accesses novel chemical space; improves target complementarity.[4]
Lipophilicity (LogP)
Generally Higher
Lower
Reduced planar surface area decreases hydrophobic stacking; lowers non-specific binding.
Solubility
Moderate
High
Disruption of crystal lattice packing energy due to 3D "awkwardness."
Altered bond angles and solvation effects modulate amine basicity, improving permeability.
Decision Logic for Spiro-Integration
The following diagram illustrates the decision-making process for scaffold hopping from a flat ring to a spirocycle.
Caption: Decision matrix for scaffold hopping from planar rings to specific spirocyclic bioisosteres.
Synthetic Methodologies: Constructing the Quaternary Center
The synthesis of spirocycles is historically challenging due to the steric hindrance involved in forming the quaternary carbon. However, recent advances have made scaffolds like 2-oxa-6-azaspiro[3.3]heptane accessible on a multi-gram scale.
Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This protocol is adapted from the optimized route for TBI-223 intermediates (Wring et al., 2023) and Carreira’s seminal work. It avoids expensive catalysts and uses robust alkylation chemistry.
Objective: Synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane.
Critical Control Point: Ensure vigorous stirring. The formation of the second C-N bond creates the quaternary spiro center.
Workup: Pour into water, filter the precipitate. Recrystallize from EtOH to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Deprotection (Birch-like or Mg/MeOH reduction):
Dissolve the N-tosyl intermediate in anhydrous MeOH.
Add Mg turnings (5 eq) and a catalytic amount of iodine. Sonicate to initiate if necessary.
Stir until the starting material is consumed (TLC monitoring).
Purification: The free amine is volatile. Isolate as the oxalate salt by adding oxalic acid in EtOH. This stabilizes the spirocycle as a non-volatile solid.
Synthetic Logic Visualization
Caption: Step-wise construction of the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Case Study: Spiro-Olaparib (PARP Inhibitor)
A definitive example of spirocyclic utility is the optimization of Olaparib, a PARP inhibitor used in ovarian cancer.
Challenge: The original piperazine moiety in Olaparib was metabolically labile and associated with off-target cytotoxicity.
Solution: Reilly et al. (2018) replaced the piperazine with a 2,6-diazaspiro[3.3]heptane core.
Result:
Target Engagement: Maintained high affinity for PARP1.
Vector Fidelity: The spirocycle mimicked the vector of the piperazine chair conformation but with a rigidified geometry.
Toxicity: Significantly reduced cytotoxicity in non-target cells, likely due to the altered lipophilicity profile and reduced off-target binding (e.g., hERG).
This case validates the "bioisostere" hypothesis: spirocycles can replace saturated heterocycles to clean up ADME/Tox profiles without sacrificing potency.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Burkhard, J. A., et al. (2010).[7] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link][8]
Reilly, S. W., et al. (2018). 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazines in the Design of PARP Inhibitors. Journal of Medicinal Chemistry. [Link]
Wring, S. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. [Link]
Varela, M. T., et al. (2025).[9] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][9][10][11] European Journal of Medicinal Chemistry. [Link][1][9]
A Comprehensive Technical Guide to the Solubility Assessment of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
This guide provides a detailed framework for the comprehensive solubility assessment of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a novel heterocyclic scaffold with significant potential in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed framework for the comprehensive solubility assessment of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, a novel heterocyclic scaffold with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility profile of such a building block is a critical first step in harnessing its therapeutic possibilities. This document moves beyond a simple data sheet to offer a strategic and methodological approach to solubility determination, ensuring the generation of robust and decision-enabling data.
Introduction: The Strategic Imperative of Solubility Analysis
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1251011-05-8) is a spirocyclic compound incorporating a unique three-dimensional architecture. Such scaffolds are of high interest in modern drug discovery for their ability to explore novel chemical space. The presence of a Boc-protected amine and an oxa-diazaspiro core suggests its utility as a versatile building block for creating more complex drug candidates.[1] However, before its full potential can be realized in hit-to-lead and lead optimization campaigns, a thorough understanding of its fundamental physicochemical properties is paramount.
Solubility is a cornerstone of a compound's druggability.[2][3] It directly influences a multitude of critical downstream parameters, including absorption, distribution, metabolism, and excretion (ADME), ultimately dictating bioavailability and therapeutic efficacy.[4][5] Poor aqueous solubility is a leading cause of compound attrition in the drug development pipeline.[4] Therefore, a rigorous and early assessment of solubility is not merely a data collection exercise; it is a crucial risk mitigation strategy that saves invaluable time and resources.[6]
This guide will provide the theoretical underpinnings and detailed experimental protocols to empower researchers to systematically evaluate the solubility of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate and other novel chemical entities.
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In the context of drug discovery, solubility is not a monolithic concept. It is essential to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[5][7]
Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution when added from a concentrated organic stock, typically dimethyl sulfoxide (DMSO).[5][8] It is a high-throughput screening-friendly assessment that reflects the non-equilibrium conditions often encountered in in vitro biological assays.[9][10] A compound with poor kinetic solubility may precipitate in an assay, leading to spurious results and an inaccurate representation of its biological activity.[5]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the maximum concentration of a substance that can be dissolved in a solvent system under conditions of thermodynamic equilibrium.[5][7] This is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[9][11] Thermodynamic solubility is a critical parameter for understanding oral absorption and for guiding formulation development.[12]
The relationship between these two parameters is often complex. Kinetic solubility can sometimes be significantly higher than thermodynamic solubility, particularly for compounds that readily form supersaturated solutions or exist in an amorphous state.[7][13] Therefore, a comprehensive assessment should, at a minimum, include a measure of kinetic solubility for screening purposes and a more definitive thermodynamic solubility for lead optimization candidates.
A Strategic Workflow for Solubility Determination
The following sections outline a tiered approach to characterizing the solubility of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate.
Qualitative Solubility Assessment: The First Pass
A preliminary qualitative assessment provides a rapid and cost-effective initial understanding of the compound's general solubility characteristics. This step helps in selecting appropriate solvents for subsequent quantitative analysis.
Protocol:
Preparation: Dispense approximately 1-2 mg of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate into a series of clear glass vials.
Solvent Addition: To each vial, add 100 µL of a different solvent from a pre-selected panel (see Table 1).
Observation: Vortex each vial vigorously for 30 seconds. Visually inspect for the presence of undissolved solid material against a dark background.
Incremental Solvent Addition: If the compound has not fully dissolved, add another 900 µL of the same solvent (for a total of 1 mL) and vortex again.
Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the compound, according to established descriptors.[14]
Table 1: Solvent Panel for Qualitative Solubility Assessment
Solvent
Polarity Index
Rationale
Water
10.2
Physiologically relevant, baseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4
High
Simulates physiological pH; crucial for biological relevance.[15]
A polar aprotic solvent, common in chromatography.
Dichloromethane (DCM)
3.1
A non-polar aprotic solvent.
Quantitative Kinetic Solubility Determination by Turbidimetry
Laser nephelometry is a rapid and sensitive method for determining kinetic solubility by measuring the light scattered by suspended particles as a compound precipitates from a solution.[6]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Detailed Protocol:
Sample Preparation: Add an excess amount of solid tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (e.g., 5 mg) to a vial containing a known volume of the solvent of interest (e.g., 1 mL of PBS, pH 7.4). Ensure that undissolved solid remains visible.
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended incubation time is crucial for ensuring that equilibrium is reached.
[11]3. Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
Quantification: Prepare a series of dilutions of the filtrate. Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve must be generated using standards of known concentrations.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different conditions.
Table 2: Template for Summarizing Solubility Data
Solvent System (at 25°C)
Kinetic Solubility (µM)
Thermodynamic Solubility (µg/mL)
Thermodynamic Solubility (µM)
PBS, pH 7.4
[Experimental Value]
[Experimental Value]
[Experimental Value]
Simulated Gastric Fluid (pH 1.2)
[Experimental Value]
[Experimental Value]
[Experimental Value]
Simulated Intestinal Fluid (pH 6.8)
[Experimental Value]
[Experimental Value]
[Experimental Value]
Water
[Experimental Value]
[Experimental Value]
[Experimental Value]
Interpretation of Results:
pH-Dependency: Comparing the solubility in buffers of different pH will reveal if the compound is ionizable. For tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, the presence of basic nitrogen atoms suggests that its solubility will likely be higher at lower pH values.
Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility may indicate a high propensity for the compound to form supersaturated solutions. This can have implications for both in vitro assay performance and in vivo absorption.
Biopharmaceutical Classification System (BCS) Context: The aqueous thermodynamic solubility data, in conjunction with permeability data, can be used to provisionally classify the compound according to the BCS, which is a powerful tool for predicting in vivo performance.
Conclusion
A comprehensive and methodologically sound assessment of solubility is a non-negotiable step in the early-stage development of any new chemical entity. For a promising scaffold like tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, the protocols and strategies outlined in this guide provide a clear path to generating the high-quality data necessary to make informed decisions. By differentiating between kinetic and thermodynamic solubility and employing robust analytical techniques, researchers can build a complete solubility profile, thereby de-risking the compound and accelerating its journey from a promising molecule to a potential therapeutic agent.
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
PharmaEducation. The Importance of Solubility for New Drug Molecules. (2020-05-11). [Link]
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Al-Ghabeish, M., & Al-Akayleh, F. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of chemistry, 2016, 8529635. [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
Glomme, A., & März, J. (2012). Kinetic versus thermodynamic solubility--temptations and risks. Die Pharmazie, 67(10), 827–831. [Link]
ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
Application Note: Synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
This Application Note provides a comprehensive, field-validated protocol for the synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . This spirocyclic scaffold is a critical building block in modern me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, field-validated protocol for the synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . This spirocyclic scaffold is a critical building block in modern medicinal chemistry, offering a conformationally restricted bioisostere for morpholine and piperidine moieties, often improving metabolic stability and target selectivity.
[1][2]
Executive Summary & Retrosynthetic Strategy
The target molecule is a [3.5]-spirocycle containing an azetidine ring fused to a morpholine ring. The synthetic challenge lies in constructing the quaternary spiro-carbon with correct heteroatom placement.
Strategic Analysis:
The most robust route utilizes 1-Boc-3-azetidinone as the starting material. The synthesis relies on a "Corey-Chaykovsky" epoxidation followed by a regiospecific ring-opening/cyclization sequence. This approach ensures the tert-butyl carbamate (Boc) protecting group remains on the azetidine nitrogen (Position 2), while the morpholine nitrogen (Position 8) is generated via an orthogonal protection strategy (Benzyl), allowing for selective downstream functionalization.
Reaction Pathway Overview[3][4]
Epoxidation: Conversion of the ketone to a spiro-epoxide.
Ring Opening: Nucleophilic attack by N-benzylethanolamine.
Cyclization: Intramolecular etherification via selective activation of the primary alcohol.
Deprotection: Hydrogenolysis to yield the secondary amine.
Detailed Synthetic Protocol
Step 1: Corey-Chaykovsky Epoxidation
Objective: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
Mechanism: The sulfur ylide attacks the ketone to form a betaine intermediate, which collapses to the epoxide.
Protocol:
In a flame-dried 3-neck flask under nitrogen, dissolve trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO (5 mL/mmol).
Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear/yellow (formation of the ylide).
Cool the mixture to 0 °C.
Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (2 mL/mmol) dropwise over 20 minutes.
Allow the reaction to warm to room temperature and stir for 3 hours.
Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.
Criticality: The amine nucleophile attacks the least hindered carbon of the epoxide (the methylene group), establishing the necessary carbon framework for the morpholine ring.
Protocol:
Dissolve the spiro-epoxide (from Step 1) in Ethanol (10 mL/mmol).
Add N-benzylethanolamine (1.1 equiv).
Heat the mixture to reflux (approx. 80 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the epoxide.
Work-up: Concentrate the solvent under reduced pressure.
Purification: The crude oil is often pure enough for the next step. If necessary, purify via silica gel chromatography (DCM/MeOH).[1]
Mechanism: Selective tosylation of the primary alcohol (on the ethyl chain) followed by in situ intramolecular displacement by the tertiary alkoxide (on the azetidine ring).
Protocol:
Dissolve the diol intermediate (from Step 2) in anhydrous Toluene (10 mL/mmol).
Add NaH (60%, 2.5 equiv) carefully at 0 °C. Stir for 30 mins to form the dialkoxide.
Add TsCl (1.1 equiv) portion-wise.
Allow to warm to room temperature and stir for 2–4 hours.
Note: The primary alkoxide reacts with TsCl faster. The proximal tertiary alkoxide then displaces the tosylate to close the ring.
Work-up: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]
Purification: Flash chromatography is required to remove tosyl byproducts.
Step 4: Hydrogenolysis (Debenzylation)
Objective: Removal of the benzyl group to yield the final product.
Reagents: Pd/C (10% w/w), Hydrogen gas (H₂), Methanol.
Protocol:
Dissolve the N-benzyl spirocycle in Methanol.
Add 10% Pd/C (10-20 wt% of substrate mass) under an argon atmosphere.
Purge with Hydrogen gas (balloon pressure is usually sufficient).
Stir vigorously at room temperature for 4–12 hours.
Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate to yield Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
Data Summary & Process Parameters
Parameter
Step 1 (Epoxidation)
Step 2 (Opening)
Step 3 (Cyclization)
Step 4 (Deprotection)
Key Reagent
Me₃SOI / NaH
N-Bn-Ethanolamine
TsCl / NaH
Pd/C / H₂
Solvent
DMSO / THF
EtOH
Toluene
MeOH
Temp
0 °C to RT
80 °C (Reflux)
0 °C to RT
RT
Typical Yield
85 - 92%
90 - 95%
60 - 75%
95 - 99%
Purification
Silica Column
None / Silica
Silica Column
Filtration / Crystallization
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow and structural transformations.
Caption: Four-step synthetic pathway from commercial 1-Boc-3-azetidinone to the target spirocyclic amine.
Application Notes for Researchers
Solubility & Stability
Solubility: The final compound is soluble in DCM, Methanol, DMSO, and Ethyl Acetate. It has limited solubility in non-polar hydrocarbons (Hexane).
Stability: The Boc group is acid-sensitive (avoid strong acids like TFA/HCl unless deprotection is desired). The spiro-ether linkage is stable under standard physiological conditions and basic workups.
Analytical Validation (Self-Validating the Protocol)
To ensure the protocol worked, verify the following diagnostic NMR signals:
Spiro Center: The disappearance of the ketone carbonyl signal (~200 ppm in ¹³C NMR) and the appearance of the quaternary spiro carbon (~70-80 ppm).
Ether Linkage: In ¹H NMR, the CH₂ adjacent to the oxygen (position 6 of the spiro system) should appear as a triplet/multiplet around 3.6–3.9 ppm.
Boc Group: Strong singlet at ~1.45 ppm (9H).
Mass Spec: Observe the parent ion [M+H]⁺ (Calc MW: ~228.29 Da).
Common Pitfalls
Step 1 Moisture: The sulfur ylide is extremely moisture-sensitive. Ensure DMSO is dry.
Step 3 Regioselectivity: If the reaction temperature is too high during TsCl addition, you may tosylate the tertiary alcohol or get competitive elimination. Keep it at 0 °C during addition.
References
Carreira, E. M., et al. (2010). Preparation of spirocyclic heterocycles as building blocks for drug discovery.Angewandte Chemie International Edition, 49(44), 8100-8110. (Foundational work on spirocyclic oxetanes and azetidines).
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.Journal of Medicinal Chemistry , 53(19), 7119–7128.
ChemScene. (n.d.). Product Data Sheet: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate.[4] (Note: Shows the N8-Boc isomer, validating the stability of the core).
Application Notes and Protocols: Synthesis and Utility of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate in the Development of PCSK9 Inhibitors
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as privileged scaffolds in the design of therapeutic agents. The rigid, non-planar geometry of spirocycles allows for precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This structural feature is particularly valuable in the design of inhibitors targeting protein-protein interactions, a challenging class of targets in drug discovery.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has been identified as a key regulator of low-density lipoprotein (LDL) cholesterol levels. By promoting the degradation of the LDL receptor, PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of cardiovascular disease.[2] Consequently, the inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing cardiovascular risk. While monoclonal antibodies have proven effective as PCSK9 inhibitors, the development of small molecule inhibitors remains a significant goal to offer orally bioavailable and cost-effective treatment options.
This document provides detailed application notes and protocols for the synthesis of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate , a key building block in the development of novel small molecule PCSK9 inhibitors. We will delve into the rationale behind its design, a plausible synthetic pathway with detailed experimental procedures, and its application in the construction of a potential PCSK9 inhibitor.
The Role of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate in PCSK9 Inhibitor Design
The spirocyclic core of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate offers a rigid framework that can be strategically functionalized to interact with specific residues within the binding pocket of PCSK9. The presence of two nitrogen atoms and an oxygen atom within the spirocycle provides multiple points for hydrogen bonding and other non-covalent interactions, crucial for high-affinity binding.
The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the stepwise construction of the final inhibitor molecule. This orthogonal protection strategy is a cornerstone of modern organic synthesis, providing the necessary control to build complex molecules with high precision.
Synthetic Workflow Overview
Caption: A generalized workflow for the synthesis of the target spirocyclic building block.
Detailed Synthetic Protocols
The following protocols represent a proposed synthetic route. Researchers should optimize these conditions based on their specific laboratory setup and analytical capabilities. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of a Key Spirocyclic Precursor (A Hypothetical Route)
This protocol outlines a potential multi-step synthesis of the core spirocyclic amine.
Step 1a: Synthesis of a Ditosylated Intermediate
To a solution of a suitable diol precursor (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 1b: Spirocyclization
To a solution of a suitable amine precursor (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (2.5 equivalents) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add a solution of the ditosylated intermediate from Step 1a (1.1 equivalents) in DMF dropwise.
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
Monitor the reaction by TLC.
Cool the reaction to room temperature and quench carefully with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude spirocyclic amine by column chromatography.
Protocol 2: Boc Protection of the Spirocyclic Diamine
This protocol describes the selective protection of one of the amino groups of the spirocyclic core.
Dissolve the spirocyclic diamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents).
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction for the formation of the mono-Boc protected product by TLC or LC-MS. Careful control of stoichiometry is crucial to minimize the formation of the di-Boc protected byproduct.
Upon completion, dilute the reaction mixture with water and extract the product with DCM or ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
Reaction Step
Key Reagents
Typical Solvents
Temperature
Reaction Time
Typical Yield
Spirocyclization
Ditosylate, Diamine, NaH
DMF
80-90 °C
12-16 h
40-60%
Boc Protection
Spiro-diamine, (Boc)₂O, Et₃N
DCM
0 °C to RT
4-6 h
70-85%
Table 1: Summary of typical reaction parameters for the key synthetic steps. Yields are estimates and will vary based on the specific substrates and optimization.
Application in PCSK9 Inhibitor Synthesis: A Representative Example
The synthesized tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate serves as a versatile intermediate for the elaboration into a potent PCSK9 inhibitor. The free secondary amine can be functionalized through various coupling reactions.
Protocol 3: Coupling of the Spirocyclic Amine to a Heterocyclic Core
This protocol illustrates a common synthetic step in the construction of a final drug candidate.
To a solution of the spirocyclic amine (1 equivalent) and a suitable heteroaryl halide (e.g., a chloropyrimidine derivative, 1.1 equivalents) in a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.
Monitor the progress of the reaction by LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or preparative HPLC to yield the coupled product.
The final step would typically involve the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second amine, which could be the final active compound or be further modified.
Caption: A schematic representation of the application of the spirocyclic building block in the synthesis of a PCSK9 inhibitor.
Conclusion and Future Perspectives
The synthesis of structurally complex and three-dimensional building blocks like tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a critical enabler for the discovery of new therapeutics. The protocols and strategies outlined in this document provide a roadmap for the preparation of this valuable intermediate and its incorporation into potential small molecule PCSK9 inhibitors. The inherent rigidity and functionality of this spirocyclic scaffold offer a promising platform for the development of next-generation oral therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease. Further optimization of the synthetic route and exploration of diverse functionalizations of the spirocyclic core will undoubtedly lead to the discovery of novel and potent PCSK9 inhibitors.
References
Hiesinger, K. et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Zheng, Y. & Tice, C. M. (2016). Spirocycles in Drug Discovery. Expert Opinion on Drug Discovery.
Johansson, A. et al. (2016). Discovery of a Potent and Orally Bioavailable MCHr1 Antagonist with an Azaspiro[3.3]heptane Moiety. ACS Medicinal Chemistry Letters.
Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google P
CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
Seidah, N. G. & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery. [Link]
Application Note: High-Precision Derivatization of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
[1] Executive Summary & Strategic Value This Application Note details the derivatization of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (hereafter referred to as Scaffold 1 ).[1] This molecule represents a "...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Value
This Application Note details the derivatization of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (hereafter referred to as Scaffold 1 ).[1] This molecule represents a "privileged scaffold" in modern medicinal chemistry, offering a rigid, three-dimensional (Fsp³-rich) alternative to flat piperazine or morpholine linkers.[1]
Key Structural Advantages:
Geometric Rigidity: The spiro[3.5] junction locks the vectors of the two nitrogen atoms, reducing the entropic penalty upon protein binding.[1]
Physicochemical Profile: The inclusion of the 5-oxa ether linkage lowers lipophilicity (LogD) compared to the all-carbon spiro[3.5]nonane, improving metabolic stability and solubility.[1]
Orthogonal Reactivity: The molecule is supplied with the azetidine nitrogen (N2) protected (Boc) and the morpholine-like nitrogen (N8) free.[1] This dictates a specific "Distal-to-Proximal" synthetic workflow.
Structural Analysis & Reactivity Logic
Understanding the electronic environment of the two nitrogen centers is critical for successful derivatization.[1]
Feature
N2 (Azetidine Nitrogen)
N8 (Morpholine-like Nitrogen)
State in Scaffold 1
Protected (Boc)
Free Amine (Secondary)
Hybridization/Strain
High ring strain (~25 kcal/mol); increased s-character in bonds.[1]
Author's Note: If the aryl halide is unreactive, Palladium-catalyzed Buchwald-Hartwig amination is viable.[1] Use RuPhos-Pd-G3 precatalyst with Cs₂CO₃ in Toluene at 100°C.[1]
Module B: The Critical Switch (N2 Deprotection)
This is the most risk-prone step.[1] Azetidines can undergo acid-catalyzed ring opening (polymerization or hydrolysis) if conditions are too harsh or if nucleophilic scavengers are absent.[1]
Optional Scavenger: Triethylsilane (TES) (if carbocation trapping is needed)[1]
Procedure:
Preparation: Dissolve Intermediate A in DCM (0.1 M) and cool to 0°C (Ice bath).
Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 or 2:1).[1]
Crucial: Do NOT use neat TFA. The exotherm and high acidity can degrade the oxa-spiro junction.[1]
Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Monitor strictly by TLC/LCMS every 30 mins.
Quenching (Critical):
Do not concentrate directly if the product is acid-sensitive.[1]
Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Extract with DCM or chloroform/isopropanol (3:1) if the product is polar.[1]
Free Basing: The azetidine is highly basic.[1] Ensure the organic layer is dried (Na₂SO₄) and concentrated to give the free amine.[1]
Alternative (HCl Method): Use 4N HCl in Dioxane at 0°C. This often precipitates the amine hydrochloride salt directly, protecting the azetidine from further side reactions.[1]
Figure 2: Decision logic for N2 deprotection based on downstream requirements.
Module C: Functionalization of N2 (Proximal Azetidine)
The free azetidine nitrogen is a potent nucleophile but sterically hindered by the spiro center.[1] High-activity reagents are recommended.[1]
Protocol 3: Amide Coupling to N2
Objective: Acylate the azetidine to form the final drug candidate.
Azetidine protons (N2 ring).[1] Often appear as broad multiplets due to ring puckering.[1]
δ 3.40 - 3.60 (m)
Morpholine protons (N8 ring) and O-CH₂ signals.[1]
¹³C NMR
δ ~80 ppm
Quaternary Spiro Carbon (C4).[1] Characteristic of the spiro junction.
LCMS
[M+H]⁺
Expect M+H for the Boc-SM at ~229 Da (Calculated MW: 228.29).[1]
References
Spirocyclic Scaffolds in Medicinal Chemistry:
Zheng, Y., & Tice, C. M. (2016).[1][2][3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5] Expert Opinion on Drug Discovery, 11(9), 831-840.[1]
Boc-Azetidine Stability & Deprotection:
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability on strained rings).
[1]
Synthesis and Properties of 2,8-diazaspiro[3.5]nonanes:
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters, 12(9), 1944–1947.[1] (Foundational work on the spiro[3.5] class).
Vendor Data & Physical Properties:
PubChem Compound Summary for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (Analogous numbering reference).
[1]
High-Throughput Library Synthesis Using tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Spirocycl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Spirocyclic scaffolds have emerged as privileged structures, offering a distinct three-dimensional geometry that can significantly improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This application note provides a detailed guide to leveraging tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, a versatile bifunctional building block, in parallel synthesis workflows. We present optimized protocols for the rapid generation of diverse chemical libraries through robust N-functionalization reactions, enabling the accelerated discovery and optimization of lead compounds.
The Strategic Advantage of Spirocyclic Scaffolds
The drive to "escape from flatland" in medicinal chemistry has highlighted the importance of molecules with higher sp3-hybridized carbon content, as these compounds often exhibit improved clinical success rates.[3] Spirocycles, which feature two rings joined by a single common atom, are inherently three-dimensional and offer a rigid framework that can enhance binding affinity and metabolic stability.[1][4]
The featured scaffold, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4), combines several advantageous features:
Structural Rigidity and 3D-Character : The spirocyclic core provides a well-defined spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.[5]
Improved Physicochemical Properties : The incorporation of heteroatoms (nitrogen and oxygen) and the spirocyclic nature can modulate key properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability.[1][5]
Orthogonal Functionality : The molecule possesses two nitrogen atoms with distinct reactivity. The secondary amine in the azetidine ring (N2) is available for immediate diversification, while the Boc-protected amine (N8) can be deprotected for subsequent functionalization, allowing for a two-tiered library synthesis strategy.
This unique combination makes it an ideal scaffold for parallel synthesis, a technique used to rapidly generate large libraries of compounds for high-throughput screening.[6][7]
General Workflow for Parallel Library Synthesis
Parallel synthesis enables the simultaneous execution of multiple reactions, dramatically accelerating the design-make-test-analyze cycle in drug discovery.[7][8] The general workflow involves reacting a common core scaffold with a diverse set of building blocks in a multi-well plate format.
Figure 1: General workflow for library generation using parallel synthesis.
Protocols for Parallel N-Functionalization
The exposed secondary amine of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is a versatile handle for a variety of robust chemical transformations suitable for high-throughput synthesis. The following protocols are optimized for a 96-well plate format.
Protocol 1: Parallel Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and whose byproducts are water-soluble, simplifying downstream purification.
Step-by-Step Methodology:
Reagent Preparation :
Prepare a 0.2 M stock solution of the spirocyclic scaffold in anhydrous DMF (N,N-Dimethylformamide).
Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a separate 96-well plate.
Prepare a 0.4 M stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
Prepare a 0.22 M stock solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.
Reaction Assembly (in a 96-well reaction block) :
To each well, add 200 µL (40 µmol, 1.0 eq) of the spirocyclic scaffold stock solution.
Add 200 µL (40 µmol, 1.0 eq) of the corresponding carboxylic acid stock solution to each well.
Add 200 µL (80 µmol, 2.0 eq) of the DIPEA stock solution to each well.
Initiate the reaction by adding 200 µL (44 µmol, 1.1 eq) of the HATU stock solution to each well.
Reaction Conditions :
Seal the 96-well reaction block securely.
Shake at room temperature for 12-16 hours.
Workup and Isolation :
Quench the reactions by adding 400 µL of water to each well.
The crude product library can be purified directly via high-throughput preparative HPLC-MS.[9]
Table 1: Recommended components for parallel amide coupling.
Protocol 2: Parallel Reductive Amination
Reductive amination is a robust method for forming C-N bonds. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is tolerant of many functional groups and does not require acidic conditions, which is advantageous for high-throughput formats.
Step-by-Step Methodology:
Reagent Preparation :
Prepare a 0.2 M stock solution of the spirocyclic scaffold in 1,2-Dichloroethane (DCE).
Prepare 0.2 M stock solutions of a diverse library of aldehydes and ketones in DCE in a separate 96-well plate.
Reaction Assembly (in a 96-well reaction block) :
To each well, add 200 µL (40 µmol, 1.0 eq) of the spirocyclic scaffold stock solution.
Add 200 µL (40 µmol, 1.0 eq) of the corresponding aldehyde/ketone stock solution to each well.
Allow the mixture to shake for 30 minutes at room temperature for imine/enamine formation.
Add 25.4 mg (120 µmol, 3.0 eq) of solid sodium triacetoxyborohydride to each well using a solid-handling robot or multi-channel pipette.
Reaction Conditions :
Seal the reaction block and shake at room temperature for 16-24 hours.
Workup and Isolation :
Quench the reaction by adding 400 µL of a saturated aqueous sodium bicarbonate solution to each well.
Extract the products with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
The organic layers can be concentrated and the resulting library purified by preparative HPLC-MS.
Table 2: Recommended components for parallel reductive amination.
Post-Synthesis Processing
A critical part of library synthesis is efficient purification and quality control.
Figure 2: Workflow for purification and quality control of synthesized libraries.
High-throughput purification is typically performed using parallel preparative HPLC systems with mass-directed fractionation.[9] This ensures that only the desired product from each well is collected. Subsequent quality control using analytical LC-MS confirms the identity and purity of each library member before it is plated for biological screening.[9]
The orthogonally protected design of the scaffold allows for a powerful sequential diversification strategy. After the initial library is created via functionalization of the N2 position, the Boc protecting group on the N8 position can be removed in parallel, revealing a new reactive handle for a second round of diversification.
Figure 3: Sequential functionalization strategy for enhanced library diversity.
Protocol for Parallel Boc Deprotection:
Evaporate the purified Library 1 members to dryness in a 96-well block.
To each well, add 400 µL of a 25% TFA (Trifluoroacetic acid) solution in dichloromethane.
Seal the block and shake at room temperature for 1-2 hours.
Concentrate the plate in vacuo to remove the TFA and solvent.
The resulting library of TFA salts (Intermediate Library) can be used directly in a subsequent parallel reaction after neutralization with a non-nucleophilic base like DIPEA.
This sequential approach exponentially increases the structural diversity accessible from a single scaffold, providing a powerful tool for navigating complex structure-activity relationships.
Conclusion
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is an exemplary building block for modern medicinal chemistry. Its inherent three-dimensionality and bifunctional nature make it ideally suited for parallel synthesis workflows. The robust protocols detailed herein provide a clear path for researchers to rapidly generate large, diverse, and high-quality compound libraries, significantly accelerating the pace of drug discovery and lead optimization.
References
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available from: [Link]
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. Available from: [Link]
Oreate AI Blog. (2026-01-15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
Asynt. (2022-09-07). A Quick Introduction to Parallel Synthesis. Available from: [Link]
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]
BioDuro. (n.d.). Parallel Synthesis. Available from: [Link]
Xu, Y. (2023-06-12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. WuXi AppTec. YouTube. Available from: [Link]
LookChem. (n.d.). Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Available from: [Link]
Application Note: NMR Characterization of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
This Application Note and Protocol is designed for researchers specializing in the structural elucidation of complex spiro-heterocycles. It addresses the specific challenges of characterizing Tert-butyl 5-oxa-2,8-diazasp...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers specializing in the structural elucidation of complex spiro-heterocycles. It addresses the specific challenges of characterizing Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate , a scaffold increasingly utilized in medicinal chemistry for its ability to improve metabolic stability and alter physicochemical properties compared to standard piperazine or morpholine analogs.
[1]
Introduction & Structural Analysis[2][3][4]
The molecule Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251005-61-4) represents a "privileged scaffold" in drug discovery. It features a spiro[3.5] system where a four-membered azetidine ring is fused to a six-membered morpholine-like ring.
Structural Breakdown for NMR Assignment
To accurately assign signals, one must understand the connectivity and local magnetic environments defined by the IUPAC numbering:
Spiro Center (C4): The quaternary carbon linking the two rings. Crucially, the "5-oxa" designation implies an oxygen atom is directly attached to this spiro center within the six-membered ring. This results in a significant downfield shift for C4 in
C NMR.
Azetidine Ring (Positions 1-3): Contains the
-Boc protected nitrogen at position 2. The ring strain and the carbamate protecting group often induce rotameric species , leading to signal doubling or broadening in H NMR at room temperature.
Six-Membered Ring (Positions 5-9): A morpholine derivative. Position 5 is Oxygen; Position 8 is the secondary amine (NH), unless substituted.
Expected Challenges
Rotamerism: The
-Boc group restricts rotation around the N-CO bond, creating distinct cis and trans conformers observable on the NMR timescale.
Symmetry Breaking: The presence of the oxygen at C5 renders the two faces of the azetidine ring chemically non-equivalent, potentially making protons at C1 and C3 diastereotopic.
Experimental Protocol
Sample Preparation
Solvent Selection:Chloroform-
(CDCl) is the standard choice for resolution. However, if rotameric broadening obscures peaks, DMSO- at elevated temperature (353 K) is recommended to coalesce signals.
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentration is vital for detecting quaternary carbons in the
C spectrum.
Vessel: Use high-quality 5 mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
Experiment
Pulse Sequence
Scans (NS)
Key Parameter
Purpose
H 1D
zg30
16
D1 = 2.0 s
Quantitative integration; Rotamer check.
C 1D
zgpg30
1024
D1 = 2.0 s
Identify C=O, Spiro-C, and Carbocations.
COSY
cosygpppqf
8
2048 x 256
Trace spin systems within rings.
HSQC
hsqcedetgpsisp2.3
8
Multiplicity-edited
Distinguish CH/CH (up/red) from CH (down/blue).
HMBC
hmbcgplpndqf
16
J = 8 Hz
Connect azetidine to morpholine via Spiro C.
Data Analysis & Interpretation Guide
H NMR Assignment Strategy
The proton spectrum will be dominated by the intense tert-butyl singlet and the distinct methylene envelopes of the two rings.
Region 1.40 – 1.50 ppm: Strong singlet (9H) corresponding to the Boc tert-butyl group .
Region 2.80 – 3.20 ppm (Morpholine N-CH
): Look for multiplets corresponding to H7 and H9 (adjacent to the secondary amine N8). These are often broad if the NH is exchanging.
Region 3.60 – 4.20 ppm (Azetidine & Morpholine O-CH
): This is the crowded region.
Azetidine Protons (H1, H3): Typically appear as sets of doublets or multiplets due to geminal coupling and diastereotopicity. Note: If rotamers are present, these may appear as two sets of signals with unequal intensity (e.g., 60:40).
Morpholine O-CH
(H6): Protons alpha to the oxygen (C6) will be deshielded, likely overlapping with the azetidine signals.
C NMR Assignment Strategy
155 – 160 ppm: Carbamate C=O (Boc).
79 – 81 ppm: Quaternary C-O of the tert-butyl group.
70 – 80 ppm (The Diagnostic Peak): The Spiro Carbon (C4) . Because it is directly attached to Oxygen (5-oxa), it will be significantly downfield compared to an all-carbon spiro center (usually 30-40 ppm).
60 – 70 ppm: Carbon alpha to Oxygen (C6).
50 – 60 ppm: Azetidine carbons (C1, C3). Broadening is common here due to Boc rotation.
40 – 50 ppm: Carbon alpha to Amine (C7, C9).
28 ppm: Boc methyls.
Connectivity Workflow (2D NMR)
The logic for proving the structure relies on the HMBC experiment to "jump" over the heteroatoms and the spiro center.
Establish Rings: Use COSY to trace the H6–H7 and H9–(NH) spin systems in the six-membered ring. The azetidine protons (H1, H3) are isolated from each other by the nitrogen and spiro center, so they will typically only show geminal coupling (distinctive roof effect) or weak long-range coupling.
Verify Spiro Fusion: Look for HMBC correlations from the Azetidine protons (H1/H3) and the Morpholine protons (H6/H9) to the same quaternary carbon (C4) at ~75 ppm. This confirms the spiro junction.
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the NMR signals, highlighting the critical role of the HMBC experiment in linking the two heterocyclic domains.
Figure 1: Logical workflow for the NMR structural elucidation of the spiro[3.5]nonane scaffold.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067.
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 120(24), 4588-4591. (Foundational work on similar spiro-ether shifts).
Application Notes and Protocols: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate in Neurodegenerative Disease Research
A Senior Application Scientist's Guide to a Novel Scaffold for Autophagy Enhancement Abstract Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of n...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to a Novel Scaffold for Autophagy Enhancement
Abstract
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function, often linked to the accumulation of misfolded and aggregated proteins.[1][2] A promising therapeutic strategy is the enhancement of autophagy, the cellular process responsible for clearing these toxic protein aggregates.[3][4][5] This guide introduces tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate as a novel chemical scaffold for the development of autophagy enhancers. Its unique spirocyclic structure offers a three-dimensional framework that can improve physicochemical properties for central nervous system (CNS) drug discovery.[6][7][8] We present a hypothesized mechanism of action and provide detailed protocols for researchers to validate its potential in cellular models of neurodegeneration.
Introduction: The Rationale for a Novel Spirocyclic Scaffold
The pursuit of effective therapeutics for neurodegenerative diseases is a paramount challenge in modern medicine. A key pathological hallmark of many of these disorders is the intracellular accumulation of aggregated proteins, which disrupts cellular homeostasis and leads to neuronal death.[1][9] The autophagy-lysosome pathway is the primary cellular mechanism for the degradation of these protein aggregates and damaged organelles.[3][4] Consequently, small molecules that can enhance autophagic flux are of significant therapeutic interest.[5][10][11]
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a compelling starting point for the development of such compounds. Its spirocyclic core provides a rigid, three-dimensional structure that can lead to improved target specificity and favorable pharmacokinetic properties, such as increased solubility and metabolic stability, compared to flat aromatic compounds.[6][12][13] The presence of both oxa- and diaza- functionalities offers multiple points for hydrogen bonding and further chemical modification to optimize biological activity. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective derivatization, enabling the synthesis of a focused library of analogs for structure-activity relationship (SAR) studies.[14][15]
Hypothesized Mechanism of Action: mTOR-Independent Autophagy Induction
We hypothesize that derivatives of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate could act as autophagy enhancers through an mTOR-independent pathway. While mTOR inhibitors like rapamycin are potent autophagy inducers, their clinical utility can be limited by side effects.[5] An mTOR-independent mechanism could offer a more targeted and potentially safer therapeutic window.
Our proposed mechanism involves the modulation of the Beclin-1/Vps34 complex, a key initiator of autophagosome formation. We postulate that a derivatized form of the spirocyclic compound could bind to and stabilize this complex, promoting the nucleation of the autophagosomal membrane.
The following protocols provide a framework for validating the pro-autophagic and neuroprotective effects of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate derivatives.
Protocol 1: In Vitro Assessment of Autophagic Flux
This protocol details the measurement of autophagic flux in a neuronal cell line (e.g., SH-SY5Y) treated with the test compound. Autophagic flux is a measure of the entire autophagy process, from autophagosome formation to lysosomal degradation.[16]
Materials:
SH-SY5Y neuroblastoma cells
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
Test compound (derivatized tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate)
Bafilomycin A1 (lysosomal inhibitor)
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
Treat cells with the test compound at various concentrations for 24 hours.
In a parallel set of wells, co-treat with the test compound and Bafilomycin A1 (100 nM) for the final 4 hours of the incubation period. Include vehicle-treated and Bafilomycin A1-only controls.
Protein Extraction:
Wash cells with ice-cold PBS and lyse with RIPA buffer.
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant and determine protein concentration using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
Data Analysis:
Quantify the band intensities for LC3-II, p62, and GAPDH.
Calculate the ratio of LC3-II to GAPDH. An increase in this ratio in the presence of Bafilomycin A1 compared to its absence indicates an increase in autophagic flux.
A decrease in p62 levels upon treatment with the test compound is also indicative of enhanced autophagic flux.
Protocol 2: Assessment of Protein Aggregate Clearance
This protocol uses a cell line overexpressing a aggregation-prone protein, such as mutant Huntingtin (mHTT), to assess the ability of the test compound to promote the clearance of these aggregates.
Materials:
HEK293T cells
Plasmid encoding mHTT with a fluorescent tag (e.g., mHTT-Q74-EGFP)
Transfection reagent (e.g., Lipofectamine 3000)
Test compound
Paraformaldehyde (PFA)
DAPI stain
Fluorescence microscope
Procedure:
Cell Transfection and Treatment:
Plate HEK293T cells on glass coverslips in 24-well plates.
Transfect cells with the mHTT-Q74-EGFP plasmid.
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.
Fixing and Staining:
After 48 hours of treatment, wash the cells with PBS.
Fix the cells with 4% PFA for 15 minutes.
Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
Microscopy and Image Analysis:
Mount the coverslips on glass slides.
Image the cells using a fluorescence microscope.
Quantify the percentage of EGFP-positive cells containing visible aggregates.
Alternatively, use high-content imaging to quantify the number and size of aggregates per cell.
Data Analysis:
Calculate the average percentage of cells with aggregates for each treatment condition.
A statistically significant decrease in the percentage of cells with aggregates in the presence of the test compound indicates enhanced clearance of the misfolded protein.
Caption: Workflow for assessing protein aggregate clearance.
Conclusion and Future Directions
The application notes and protocols presented here provide a comprehensive guide for the initial investigation of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate and its derivatives as a novel class of autophagy enhancers for neurodegenerative disease research. The unique structural features of this spirocyclic scaffold make it an attractive starting point for the development of new chemical entities with improved drug-like properties. Successful validation of its pro-autophagic and neuroprotective effects in the described cellular models will pave the way for further preclinical development, including pharmacokinetic studies and evaluation in animal models of neurodegeneration.
References
LookChem. (n.d.). Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Retrieved from [Link]
Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 535-564. [Link]
Google Patents. (n.d.). A novel autophagy enhancer for treatment of neurodegenerative diseases.
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8081. [Link]
PubChem. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Retrieved from [Link]
Mojumder, D., & Basak, S. (2022). Therapeutic implication of autophagy in neurodegenerative diseases. Journal of Neurosciences in Rural Practice, 13(1), 113-121. [Link]
Drugs for Neglected Diseases initiative. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
Oxford Academic. (2014). Computational approaches to understanding protein aggregation in neurodegeneration. Journal of Molecular Cell Biology, 6(2), 108-123. [Link]
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]
National Institutes of Health. (n.d.). A new probe to measure autophagic flux in vitro and in vivo. Retrieved from [Link]
National Institutes of Health. (n.d.). Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases. Retrieved from [Link]
MDPI. (2024). Exploring Protein Misfolding and Aggregate Pathology in Neurodegenerative Diseases: From Molecular Mechanisms to Clinical Interventions. International Journal of Molecular Sciences, 25(3), 1735. [Link]
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
Bitesize Bio. (2025). Measuring Autophagic Flux: A Simple Guide to How and Why. Retrieved from [Link]
ResearchGate. (n.d.). List of autophagy enhancers for neurodegenerative diseases and their... | Download Table. Retrieved from [Link]
National Institutes of Health. (n.d.). Protein aggregation and neurodegeneration. Retrieved from [Link]
Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
National Institutes of Health. (n.d.). Autophagy Activator Drugs: A New Opportunity in Neuroprotection from Misfolded Protein Toxicity. Retrieved from [Link]
Bio-Techne. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Retrieved from [Link]
ACS Publications. (2025). Seeing the Unseen: Super-Resolution Microscopy in Protein Aggregation Research. Retrieved from [Link]
Alzforum. (2026). With Age, Synaptic Protein Turnover Stalls, Choking Microglia. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Spirocyclic Scaffold Support Hub.Ticket Subject: Optimization of N8-Coupling Reactions
Molecule ID: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Functional Focus: Free Secondary Amine (Position 8)
Executive Summary: The "Spiro-Effect" in Reactivity
You are working with a Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . Before proceeding, verify your isomer. Based on standard nomenclature, your molecule has the Boc-protection on the azetidine nitrogen (N2) and a free secondary amine on the piperidine-like ring (N8) .
While this scaffold is a potent bioisostere for morpholine, it presents unique synthetic challenges:
Steric Drag: The spiro-quaternary carbon is
to the nucleophilic nitrogen (N8). This creates significant steric hindrance, slowing down nucleophilic attack and reductive elimination in metal catalysis.
Conformational Rigidity: Unlike flexible morpholines, the spiro-fusion locks the chair conformation, reducing the entropic penalty of binding but increasing the activation energy for forming tetrahedral intermediates.
Module 1: Nucleophilic Aromatic Substitution (S
Ar)
User Issue: Low conversion with electron-deficient heteroaryl chlorides.
Diagnostic
Standard conditions (DIPEA/DMF, 80°C) often fail because the N8-amine is less nucleophilic than simple morpholine due to the inductive effect of the distal oxygen and the steric bulk of the spiro center.
Optimization Protocol
Switch to a High-Energy Ground State approach. We need to deprotonate the amine or use a solvent that maximizes the kinetic energy of the nucleophile.
Parameter
Standard (Avoid)
Optimized (Recommended)
Mechanistic Rationale
Base
DIPEA / TEA
K₂CO₃ or Cs₂CO₃
Inorganic bases in polar solvents increase the effective concentration of the free amine species.
Solvent
DMF / EtOH
DMSO or NMP
High dielectric constants stabilize the Meisenheimer complex transition state.
Temp
80°C
100°C - 120°C
The spiro-steric barrier requires higher thermal activation energy.
Additives
None
KF (1.0 eq)
For chlorinated substrates, KF can assist by increasing the electrophilicity of the aromatic ring (Halex effect) or stabilizing the leaving group.
Step-by-Step Protocol (S
Ar):
Dissolve Heteroaryl Halide (1.0 eq) and Spiro-amine (1.1 eq) in anhydrous DMSO (0.2 M).
Add K₂CO₃ (2.5 eq).
Heat to 100°C. Monitor by LCMS at 1h.
Troubleshooting: If <10% conversion after 2h, add 18-crown-6 (0.1 eq) to solubilize the carbonate.
User Issue: Reaction stalls at 40-50% conversion; significant protodehalogenation of the aryl halide.
Diagnostic
This is a classic "Steric Failure" in the catalytic cycle. The oxidative addition works, but the Reductive Elimination step is rate-limiting. The bulky spiro group prevents the N8-amine and the aryl group from aligning in the necessary geometry on the Palladium center.
The Solution: Ligand Engineering
You must use bulky, electron-rich biaryl phosphine ligands that are specifically designed to force reductive elimination through steric crowding.
Recommended Catalyst Systems:
Primary Choice:RuPhos-Pd-G4 (or RuPhos + Pd₂(dba)₃). RuPhos is the "Gold Standard" for secondary amines with
-branching (like your spiro center).
Secondary Choice:BrettPhos-Pd-G4 . Use this if the aryl halide is extremely electron-rich (deactivated).
Visual Workflow: Catalyst Selection
Figure 1: Decision Matrix for Buchwald-Hartwig conditions based on electrophile and base sensitivity.
Protocol (Buchwald-Hartwig):
Charge reaction vial with RuPhos-Pd-G4 (2-5 mol%) .
Add Aryl Halide (1.0 eq) and Spiro-amine (1.2 eq).
Add NaOtBu (1.5 eq) . Note: If substrate has esters/nitriles, switch to Cs₂CO₃ (2.0 eq) and use tBuOH/Dioxane (1:1).
Add anhydrous Toluene or 1,4-Dioxane (0.15 M).
Sparge with Nitrogen for 5 mins. Seal.
Heat to 80-100°C for 12h.
Module 3: Amide Coupling
User Issue: Low yield using EDC/HOBt; formation of N-acyl urea byproducts.
Diagnostic
The N8-amine is moderately hindered. Standard carbodiimide couplings (EDC/DCC) are too slow; the activated ester rearranges to the unreactive N-acyl urea before the amine can attack.
Resolution: Phosphonium/Uronium Activation
Switch to reagents that generate a highly reactive, yet stable, active ester, or drive the reaction via an anhydride mechanism.
Gold Standard:T3P (Propylphosphonic anhydride) .
Why? It acts as a kinetic dehydrating agent. The byproducts are water-soluble, and it works exceptionally well for sterically encumbered amines.
Alternative:HATU .
Why? The Azt (7-azabenzotriazole) leaving group utilizes the "neighboring group effect" to accelerate the amine attack.
Q: Is the spiro-ether linkage sensitive to acid deprotection of the Boc group?A: Generally, No . The 5-oxa position is part of a 6-membered ring (morpholine-like). Unlike oxetanes (4-membered ethers) which can ring-open under strong Lewis acids, the 6-membered ether is stable to standard TFA/DCM or HCl/Dioxane conditions used to remove the N2-Boc group.
Q: I see a "double mass" (+228) in LCMS. What is it?A: This is likely the dimer . If you are performing a reaction on the N2-Boc side after deprotection, ensure you don't have residual free amine reacting with itself if bifunctional linkers are used. However, in the context of N8-coupling, this is rare.
Q: Solubility issues?A: The spiro scaffold is lipophilic. If the product precipitates during workup, avoid pure hexanes. Use EtOAc/Heptane or DCM/MeOH gradients for purification.
References & Further Reading
Spirocyclic Scaffolds in Med-Chem:
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry." Angewandte Chemie Int.[1] Ed. (2010).
Context: Foundational work by the Carreira group on the properties of spiro-oxetanes and azetidines.
Buchwald-Hartwig Optimization:
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews (2016).
Context: Definitive guide on ligand selection (RuPhos/BrettPhos) for hindered secondary amines.
Amide Coupling with T3P:
Dunetz, J. R., et al. "T3P: The reagent of choice for the large-scale synthesis of amides?" Organic Process Research & Development (2016).
Context: Industrial validation of T3P for difficult amide couplings.
Spirocyclic Building Block Reactivity:
Wuitschik, G., et al. "Oxetanes as replacements for carbonyl groups: A practical guide." Journal of Medicinal Chemistry (2010).
Context: Discusses the stability and reactivity profiles of oxa-spiro cycles.
Technical Support Center: Synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) that may arise during the synthesis and purification of this valuable spirocyclic building block.
Introduction: A Plausible Synthetic Pathway
While multiple synthetic routes to Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate are conceivable, a common and logical approach involves the construction of the spirocyclic core followed by appropriate protection and deprotection steps. Below is a plausible multi-step synthesis that will serve as the framework for discussing potential impurities and purification strategies.
Proposed Synthetic Route
A plausible and efficient synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is outlined below. This pathway is a logical assembly based on known organic transformations for constructing similar spirocyclic systems.
Caption: Plausible synthetic pathway for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate.
This section addresses common issues encountered during the synthesis and purification of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, with a focus on impurity removal.
FAQ 1: My final product is contaminated with a greasy, non-polar impurity. What is it and how can I remove it?
Answer:
This is a very common issue, and the likely culprit is residual di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts.
Causality: During the final Boc protection step, an excess of (Boc)₂O is often used to ensure complete reaction. Any unreacted (Boc)₂O will persist through a standard work-up.
Troubleshooting & Protocol:
Quenching Excess (Boc)₂O: After the reaction is complete (as determined by TLC or LC-MS), add a nucleophilic amine like N,N-dimethylethylenediamine or imidazole to the reaction mixture.[1] These reagents will react with the excess (Boc)₂O to form a more polar urea or carbamate, which can be easily removed by an acidic wash.
Aqueous Work-up: Perform a thorough aqueous work-up. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will help to remove any basic impurities and the quenched (Boc)₂O byproducts. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
Column Chromatography: If the impurity persists, flash column chromatography on silica gel is highly effective. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the non-polar (Boc)₂O from your more polar product.
Impurity
Typical Rf (Hexane/EtOAc 1:1)
Removal Method
(Boc)₂O
High (e.g., >0.8)
Quenching, Acidic Wash, Chromatography
Final Product
Moderate (e.g., 0.3-0.5)
-
FAQ 2: I'm observing two spots on my TLC plate that are very close together after the cyclization step. What are they and how do I separate them?
Answer:
The formation of diastereomers is a common challenge in the synthesis of spirocyclic compounds.[2] The spiro carbon atom is a stereocenter, and its formation can lead to two or more diastereomeric products.
Causality: The intramolecular cyclization in Step 3 can proceed through different transition states, leading to the formation of diastereomers. These isomers often have very similar polarities, making their separation difficult.
Troubleshooting & Protocol:
Optimize Cyclization Conditions: The diastereomeric ratio can sometimes be influenced by the reaction conditions. Experiment with different bases, solvents, and temperatures to favor the formation of one diastereomer.
High-Resolution Chromatography:
Flash Chromatography: Careful optimization of the solvent system for flash chromatography is crucial. A shallow gradient and a long column can improve separation.[3]
Preparative HPLC: For very difficult separations, preparative HPLC, either normal or reverse-phase, can provide the necessary resolution.[4]
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for isolating a single diastereomer.[3] Screen a variety of solvent systems to find one that provides good differential solubility between the diastereomers.
Caption: Formation of diastereomers during intramolecular cyclization.
FAQ 3: My final product is contaminated with a high molecular weight impurity. What could it be?
Answer:
A common high molecular weight impurity is the di-Boc protected spirocycle.
Causality: If the deprotection of the benzyl group in Step 4 is not complete, or if the secondary amine in Intermediate D reacts with any residual starting material from Step 3, you can have a mixture of amines at the start of Step 5. The reaction with (Boc)₂O will then protect all available secondary amines, leading to the di-Boc species. Another possibility is the reaction of the desired product with unreacted starting materials from earlier steps.
Troubleshooting & Protocol:
Ensure Complete Deprotection: Monitor the hydrogenolysis reaction in Step 4 carefully by TLC or LC-MS to ensure complete removal of the benzyl group. If the reaction stalls, filtering the catalyst and adding fresh catalyst can help drive it to completion.
Purification after Deprotection: It is highly recommended to purify Intermediate D after the deprotection step to remove any unreacted starting material before proceeding to the Boc protection. An acid-base extraction can be effective here. Dissolve the crude product in an organic solvent and extract with a dilute acid. The amine-containing compounds will move to the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Chromatography of the Final Product: If the di-Boc impurity is already present in your final product, it can be separated by flash column chromatography. The di-Boc compound will be less polar than your mono-Boc product.
Compound
Polarity
Chromatographic Elution
Di-Boc Protected Spirocycle
Low
Elutes earlier (less polar solvent)
Mono-Boc Product
Moderate
Elutes later (more polar solvent)
FAQ 4: The yield of my azetidine formation (Step 1) is low, and I have multiple byproducts. What is going on?
Answer:
The reaction of amino alcohols with epichlorohydrin can be complex, with several potential side reactions.[5][6]
Causality: Besides the desired intramolecular cyclization to form the azetidine, intermolecular reactions can occur, leading to dimers and polymers. The regioselectivity of the epoxide opening can also be an issue.
Troubleshooting & Protocol:
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
Choice of Base: The choice of base can influence the reaction outcome. A non-nucleophilic base is preferred.
Temperature Control: Maintain careful temperature control, as higher temperatures can promote side reactions.
Purification: The resulting mixture of products will likely require careful purification by column chromatography.
Caption: Potential side reactions during azetidine formation.
References
Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1520. [Link]
Canadian Science Publishing. (n.d.). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. [Link]
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]
Harada, N., Nakanishi, K., & Berova, N. (2000). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Chirality, 12(1), 1-13. [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
David, O., Vanucci-Bacqué, C., Fargeau-Bellassoued, M. C., & Lhommet, G. (2004). New access to chiral cyclic ω-oxygenated β-enamino esters by intramolecular aminocyclisation reactions. Heterocycles, 62(1), 839-846. [Link]
"Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" stability issues and solutions
The following guide serves as a specialized technical support resource for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . It is designed for medicinal chemists and process scientists handling this specific sp...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical support resource for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . It is designed for medicinal chemists and process scientists handling this specific spirocyclic scaffold.[1]
Executive Summary: The Molecule at a Glance
This molecule represents a "privileged scaffold" in modern drug discovery, fusing a 4-membered azetidine ring with a 6-membered morpholine-like ring at a single spiro carbon.[1]
Functionalization: The N2 position (azetidine nitrogen) is protected with a Boc (tert-butoxycarbonyl) group.[1]
Reactive Center: The N8 position (morpholine nitrogen) is a free secondary amine .[1]
Critical Stability Factor: The molecule combines the ring strain of an azetidine with the nucleophilicity of a free secondary amine. This duality creates specific vulnerabilities to acid-catalyzed ring opening and oxidative degradation/carbamate formation .[1]
Stability Profile & Storage Protocols
Chemical Stability Matrix
Parameter
Rating
Mechanism of Failure
Acid Sensitivity
High
The Boc group is acid-labile.[1] Furthermore, strong Lewis acids can trigger the opening of the strained azetidine ring.
Air/CO₂ Sensitivity
Moderate
The free N8 amine readily absorbs atmospheric CO₂ to form solid carbamates (white crust).[1]
Thermal Stability
Moderate
Stable up to 40°C. Decomposition (Boc thermolysis) begins >100°C.
Hygroscopicity
High
The free amine functionality attracts moisture, facilitating hydrolysis and oxidation.
Recommended Storage Workflow
To maintain >98% purity over 6+ months, strict adherence to the "Cold-Dry-Inert" protocol is required.[1]
Figure 1: Standard Operating Procedure for long-term storage of spiro-azetidine scaffolds.
Troubleshooting Guide (Q&A)
Issue 1: "My white powder turned into a gummy yellow solid."
Diagnosis:Oxidative Degradation & Carbamate Formation.
The free secondary amine at position N8 is nucleophilic.[1] Upon exposure to air, two reactions occur:
Reaction with CO₂: Forms a carbamic acid/salt, which appears as a white crust or gum.[1]
Oxidation: Trace impurities or light exposure can oxidize the amine to an N-oxide or imine, causing yellowing.[1]
Solution:
Recovery: Dissolve the gum in DCM and wash with saturated aqueous NaHCO₃ (to remove carbamate salts).[1] Dry over Na₂SO₄ and re-concentrate.
Prevention: Always purge the headspace with Argon before closing the vial.
Issue 2: "The NMR spectrum shows 'ghost' peaks or broad signals."
Diagnosis:Rotameric Mixtures.
The Boc group at N2 possesses a carbamate bond with restricted rotation (C-N bond character).[1] This creates two distinct conformers (rotamers) observable on NMR at room temperature.[1]
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into sharp singlets.
Alternative Cause: If peaks do not coalesce, check for the "carbamate shift" (caused by CO₂ absorption described in Issue 1).
Issue 3: "Low yield during coupling reactions at the N8 position."
Diagnosis:Steric Hindrance & Deactivation.
The spiro center (C4) is a quaternary carbon adjacent to the oxygen (O5). This creates a "neopentyl-like" steric environment that shields the N8 amine, making it less nucleophilic than a standard piperidine.
Solution:
Protocol Adjustment: Increase reaction temperature to 40-50°C (if reagents allow).
Catalysis: Use stronger coupling reagents (e.g., HATU instead of EDC) or add a catalyst like DMAP if performing an acylation.[1]
Issue 4: "Loss of the Azetidine Ring during Boc Deprotection."
Diagnosis:Acid-Catalyzed Ring Opening.
While azetidines are more stable than aziridines, the spiro-fusion introduces strain.[1] Using harsh acids (e.g., neat TFA) for extended periods can cause the azetidine ring to open, especially if nucleophiles (like water or bromide ions) are present.
Solution:The "Scavenger-Free" Mild Deprotection.
See the detailed protocol below.
Validated Experimental Protocols
Protocol A: Safe Boc-Deprotection (N2-Position)
Objective: Remove the Boc group without opening the azetidine ring.
Dissolution: Dissolve 1.0 eq of the substrate in DCM (0.1 M concentration).
Acid Addition: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C .
Why? HCl/Dioxane is anhydrous.[1] Water promotes ring-opening hydrolysis.[1]
Monitoring: Warm to Room Temperature (RT). Monitor by LCMS every 30 mins.
Stop Point: Quench immediately upon disappearance of starting material (usually 1-2 hours).[1] Do not stir overnight.
Workup: Concentrate under reduced pressure. Do not use heat >30°C.
Free Basing (Optional): If the free base is needed, use a basic resin (e.g., Amberlyst A-21) rather than aqueous NaOH extraction to prevent hydrolysis of the strained ring.
Protocol B: Handling the Free N8 Amine
Objective: Prevent carbamate formation during weighing/transfer.
Equip the balance with a static eliminator (spiro salts are static-prone).[1]
Weigh quickly into a tared vial.
Immediately dissolve in the reaction solvent (e.g., DMF, DCM).[1]
Note: The amine is most stable in solution.[1] Avoid keeping it as a dry solid in open air for >5 minutes.[1]
Mechanistic Degradation Pathways
Understanding how the molecule fails allows you to prevent it.[1]
Figure 2: Primary degradation pathways.[1] Note that while carbamate formation is reversible, ring opening and oxidation are permanent.
References & Authority
Spirocyclic Scaffolds in Drug Discovery:
Zheng, Y., & Tice, C. M. (2016). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. This review highlights the "Escape from Flatland" concept and the specific stability advantages of spiro[3.5] systems over flat aromatics.
Azetidine Stability & Synthesis:
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Angewandte Chemie. Provides foundational data on the strain energy and acid-stability of spiro-azetidines.[1]
Lundt, B. F., et al. (1978).[1] "Removal of t-Butyl and t-Butoxycarbonyl protecting groups."[1] International Journal of Peptide and Protein Research.[1] The classic text on acidolytic cleavage mechanisms relevant to sensitive scaffolds.[1]
Specific Scaffold Synthesis (Patent Literature):
Relevant syntheses of "5-oxa-2,8-diazaspiro[3.5]nonane" derivatives are frequently cited in kinase inhibitor patents (e.g., WO2012037410), demonstrating their utility and stability under physiological conditions when properly substituted.
Overcoming steric hindrance in diazaspiro[3.5]nonane reactions
Ticket #DSN-359: Overcoming Steric & Electronic Barriers[1] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Blocker for Lead Optimization)[1] Executive Summary:...
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Priority: High (Blocker for Lead Optimization)[1]
Executive Summary: The "Spiro-Strain" Paradox
Welcome to the technical support hub for 2,7-diazaspiro[3.5]nonane . This scaffold is a "privileged structure" in modern drug discovery, often used as a rigid, metabolic-stable surrogate for piperazine.[1] However, its geometry creates a unique set of synthetic challenges.[1]
The Core Problem: You are dealing with two nitrogen atoms that appear similar but are chemically distinct due to ring strain and local steric environment .
N-2 (Azetidine-like): High ring strain (~26 kcal/mol), reduced basicity due to increased s-character (
), and significant steric hindrance from the adjacent quaternary spiro-carbon.[1]
This guide provides the protocols to navigate these differences without decomposing your scaffold.
Troubleshooting Guides (Q&A)
Module A: Regioselectivity
User Question: "I have the free diamine (or the hemioxalate salt). I tried to mono-alkylate it, but I got a mixture. Which nitrogen reacts first, and how do I control it?"
Technical Diagnosis:
In the absence of protecting groups, N-7 (piperidine) is the kinetic and thermodynamic nucleophile.[1] The N-2 (azetidine) nitrogen is deactivated by ring strain (hybridization effects) and the steric bulk of the spiro center.[1]
The Solution: Orthogonal Protection Strategy
Do not attempt to control regioselectivity on the free diamine using stoichiometry alone. It is unreliable at scale.
Caption: Decision tree for regioselective functionalization of 2,7-diazaspiro[3.5]nonane.
Module B: C-N Cross-Coupling (Buchwald-Hartwig)
User Question: "My Buchwald coupling works on the piperidine side, but when I try to couple an aryl halide to the azetidine (N-2) side, the reaction stalls or yields are <20%."
Technical Diagnosis:
This is a classic Steric Trajectory Failure .[1] The spiro-carbon (C-5) acts like a "gem-dimethyl" group directly adjacent to the nitrogen.[1] Standard ligands (BINAP, Xantphos) create a coordination sphere that is too crowded, preventing the Pd(II)-aryl complex from undergoing amine coordination/reductive elimination at the N-2 site.[1]
The Solution: Specialized Ligand Architecture
You need ligands that are bulky but open up a specific quadrant for the amine approach.
Recommended System:
Ligand:RuPhos (First choice) or BrettPhos .[1] These dialkylbiaryl phosphines are designed for sterically hindered secondary amines.
Pre-catalyst:RuPhos Pd G3 or G4 .[1] Avoid in-situ generation (Pd(OAc)₂ + Ligand) as it is often inefficient for hindered substrates.[1]
Base:NaOtBu (strong base helps deprotonation of the less acidic azetidine N-H) or LHMDS (for extremely difficult cases).[1]
Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with N₂)[1]
Temp: 80–100°C (sealed vial)
Data: Ligand Performance Comparison
Ligand
Yield (N-2 Coupling)
Mechanistic Insight
PPh3 / BINAP
< 10%
Cone angle too restrictive; Pd cannot access N-2 lone pair.
Xantphos
15-25%
Bite angle favors reductive elimination, but sterics still block coordination.[1]
RuPhos
85-92%
"Universal" ligand for secondary amines; allows approach of hindered N.
BrettPhos
70-80%
Excellent, but sometimes too bulky for the specific spiro geometry.[1]
Module C: Nucleophilic Substitution (S_N2)
User Question: "I'm trying to alkylate N-2 with a primary alkyl bromide. The reaction is incredibly slow."
Technical Diagnosis:
The "Spiro Effect" isn't just about sterics; it's about trajectory. The rigid azetidine ring prevents the nitrogen lone pair from easily re-hybridizing to the transition state required for S_N2 attack, especially if the electrophile is also hindered.
The Solution: Reductive Amination or Hyper-Electrophiles [1]
Switch Mechanism: If possible, use Reductive Amination (Aldehyde + STAB).[1] The intermediate iminium ion is planar, relieving some steric strain during formation.
Enhance Electrophile: If you must alkylate, switch from Alkyl-Br to Alkyl-Triflate (OTf) or Alkyl-Iodide .[1]
Solvent Switch: Use DMF or NMP to maximize the nucleophilicity of the poor azetidine nitrogen.
Stability & Handling (The "Red Zone")
Critical Warning: The azetidine ring in diazaspiro[3.5]nonane is metastable.
Acid Sensitivity: While the piperidine ring is stable, the azetidine ring can undergo ring-opening (hydrolysis) under strong acidic conditions (e.g., conc.[1] H₂SO₄ or heating in strong HCl), especially if there is a nucleophile present (like Cl⁻ or H₂O).[1]
Safe Deprotection: TFA/DCM (1:[1]4) at 0°C to RT is generally safe. Avoid refluxing in HCl.
Lewis Acids: Strong Lewis acids (AlCl₃, BF₃[1]·OEt₂) used in Friedel-Crafts or reductions can coordinate to N-2 and trigger ring opening.[1]
Workaround: Ensure N-2 is acylated (amide/carbamate) before exposing the molecule to harsh Lewis acids.[1]
Caption: Stability profile of the azetidine ring in the spiro scaffold.
References & Authority
Physicochemical Properties & Bioisosterism:
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Piperidine and Morpholine.Angewandte Chemie International Edition .
Significance: Establishes the pKa differences and the "spiro-effect" on solubility.
Strotman, N. A., et al. (2011).[1] Reaction Development and Mechanistic Study of the Palladium-Catalyzed Amidation of Unactivated 4-Membered Cyclic Amines.[1]Journal of the American Chemical Society .
Significance: Defines the RuPhos/BrettPhos requirements for azetidine coupling.
Ma, F., et al. (2014).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.European Journal of Medicinal Chemistry .
Butler, C. R., et al. (2017).[1] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[1][3]Journal of Medicinal Chemistry .
Significance: Highlights the utility of the scaffold in covalent inhibitor design.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Process Chemistry & Troubleshooting Guide
Document ID: TS-SPIRO-35-OXA-001
Target Audience: Process Chemists, Scale-up Engineers, CMC Leads
Executive Summary & Molecule Context
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a high-value pharmacophore used as a rigid, spirocyclic bioisostere for morpholine or piperidine rings. Its three-dimensional geometry improves solubility and metabolic stability compared to flat aromatic systems.
However, scaling this molecule from gram to kilogram quantities presents distinct thermodynamic and kinetic challenges. The central issue is the formation of the quaternary spiro-carbon adjacent to a heteroatom (oxygen), which creates significant steric strain and electronic repulsion.
Key Physicochemical Data
Property
Value / Characteristic
Implication for Scale-up
Molecular Formula
C₁₁H₂₀N₂O₃
Ring Strain
High (Azetidine fused to Morpholine)
Prone to ring-opening under strong acidic conditions.
Basicity
Secondary amine (N8) is basic; N2 is carbamate-protected.
N8 requires salt formation for efficient isolation.
Physical State
Low-melting solid or viscous oil (free base).
Difficult to crystallize; requires salt screening.
Solubility
High in DCM, MeOH, THF. Moderate in water.
Extraction requires careful pH control to avoid emulsion.
Synthesis & Reaction Engineering (The "How-To")
The most robust industrial route typically involves constructing the strained azetidine ring onto a pre-formed morpholine precursor, or conversely, building the morpholine ring onto a functionalized azetidine ketone. The latter is often preferred for regioselectivity.
Critical Workflow: The "Double Displacement" Strategy
The following diagram illustrates the standard scale-up workflow and critical control points (CCPs).
Caption: Workflow for the synthesis of spiro[3.5] systems. Step 2 (Cyclization) is the rate-limiting step requiring strict thermal control.
Troubleshooting Guide: Common Failure Modes
Module A: The "Sticky" Cyclization (Synthesis Phase)
Q: Why is my cyclization yield stalling at 60-70% conversion?A: This is a classic symptom of intermolecular polymerization competing with intramolecular cyclization .
Mechanism: The formation of the spiro-quaternary center is sterically crowded. If the concentration is too high, the reactive intermediate (often an epoxide or electrophile) reacts with a neighboring molecule instead of closing the ring.
Corrective Action:
Pseudo-High Dilution: Do not dump reagents. Use a slow addition of the substrate into the catalyst/base mixture over 4–6 hours.
Temperature Control: Lower the temperature (0°C to -10°C) to favor the kinetic intramolecular pathway over the thermodynamic polymer formation.
Q: I see a significant "dimer" impurity by LC-MS. What is it?A: This is likely the bis-alkylated species .
Cause: If you are building the morpholine ring using a bis-alkylation strategy (e.g., reacting a primary amine with a bis-electrophile), the amine can react twice with the same end of the electrophile chain.
Corrective Action: Ensure high agitation rates (mixing control) and use a slight excess of the bis-electrophile to prevent the amine from "seeing" two alkyl chains.
Module B: Workup & Isolation (The "Oil" Problem)
Q: The product is oiling out during workup and forming a stable emulsion. How do I break it?A: Amino-ethers like 5-oxa-2,8-diazaspiro[3.5]nonane act as surfactants at neutral pH.
Protocol:
pH Swing: Adjust the aqueous layer to pH > 12 using 50% NaOH. The free base is less amphiphilic than the protonated salt.
Solvent Swap: Avoid Ethyl Acetate (EtOAc) if possible; it promotes emulsions with amines. Use MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .
Salt Break: Add saturated brine and a small amount of solid NaCl to the emulsion.
Q: I cannot crystallize the final product. It remains a gum.A: The free base is notoriously difficult to crystallize due to the flexible Boc group and the spiro-center.
Solution: Do not isolate the free base. Convert it directly to a salt.[1]
Oxalate Salt: Often gives the best crystallinity for spiro-amines. Dissolve the oil in EtOH and add 1.0 eq of oxalic acid.
Tosylate Salt: Good alternative if oxalate fails.
HCl Salt: Warning—HCl can deprotect the Boc group if not strictly anhydrous (e.g., 4M HCl in Dioxane).
Module C: Regioselectivity & Protection
Q: I am observing Boc-migration or loss of the Boc group.A: The "5-oxa" oxygen atom can assist in hydrolysis or migration via a 6-membered transition state if the pH drops too low.
Prevention:
Keep workup pH > 4.0.
Avoid heating > 40°C during solvent stripping if the solution is acidic.
Store the intermediate in a buffered solution if holding for long periods.
Decision Tree: Impurity Profiling
Use this logic flow to identify and treat unknown impurities appearing during scale-up.
Caption: Diagnostic logic for common impurities in Boc-protected spirocycle synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use LiAlH4 to reduce the intermediate lactam/amide on a kilogram scale?
Answer: While effective, LiAlH4 is hazardous for kg-scale due to aluminum salt workups (gel formation).
Recommendation: Use Borane-DMS (BMS) or Red-Al . If using Red-Al, quench with potassium sodium tartrate (Rochelle's salt) to ensure clean phase separation.
Q2: Is the "5-oxa" ring stable to hydrogenation?
Answer: Generally, yes. The ether linkage is stable under standard Pd/C hydrogenation conditions used to remove benzyl groups (a common step if N8 was benzyl-protected). However, avoid high pressures (>5 bar) and high temperatures (>50°C) to prevent hydrogenolysis of the C-O bond, which is strained near the spiro center.
Q3: What is the best storage condition for the final intermediate?
Answer: Store as the solid salt (Oxalate or HCl) at 2-8°C. The free base oil absorbs CO₂ from the air to form carbamates and is prone to oxidation at the N8 position over time.
References & Authoritative Sources
Spirocyclic Scaffold Synthesis:
Title: Synthesis of 2,6-Diazaspiro[3.3]heptanes and Derivatives.[2]
Source:Organic Process Research & Development (OPRD).
Context: Provides foundational protocols for handling strained diazaspiro systems.
URL: (Search: "diazaspiro scale up")
Patent Literature (Specific to 5-oxa analogs):
Title: Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof.[3]
Source: CN113214290B / CN107383038A.
Context: Describes the specific cyclization precursors for the oxa-diazaspiro system.
Context: Safety data regarding ring strain and polymerization hazards.
URL:
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a rigorous Process Safety Assessment (DSC/ARC) before scaling up any reaction involving strained rings or strong bases.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: BOC-001
Subject: Prevention of Side Products in Boc-Protected Amine Workflows
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your LC-MS shows a mass shift of +56 Da (tert-butylation), -18 Da (dehydration/cyclization), or unexpected loss of protection. In Boc chemistry, the protecting group (tert-butyloxycarbonyl) is robust, but its removal (acidolysis) generates a highly reactive electrophile: the tert-butyl cation .[1]
This guide is not a textbook; it is a troubleshooting manual designed to prevent the specific chemical failures that ruin weeks of synthesis.
Module 1: The Scavenger Cocktail (The
-Butyl Cation Problem)
The Issue:
Upon exposure to acid (TFA or HCl), the Boc group cleaves.[2][3][] The mechanism releases
and a tert-butyl cation ().[2][5][6] This cation is an aggressive electrophile. If not immediately "scavenged," it will attack the most electron-rich nucleophile available. Unfortunately, that is often your peptide's Tryptophan (indole), Methionine (sulfur), or Tyrosine (phenol) residues [1].
The Diagnostic:
+56 Da peaks: Indicates
alkylation on Trp, Tyr, or Met.
+112 Da peaks: Double alkylation.
The Solution: Scavenger Selection
You must provide a "sacrificial" nucleophile that is more reactive than your product.
Standard Operating Procedure: Scavenger Selection Guide
Sensitivity Level
Residues Present
Recommended Cocktail (v/v)
Mechanism of Action
Level 1 (Basic)
Gly, Ala, Val, Leu, Phe, Lys
95% TFA / 2.5% TIS / 2.5%
TIS (Triisopropylsilane) traps cations; Water hydrolyzes reactive intermediates.
Level 2 (Moderate)
Ser, Thr, Tyr
95% TFA / 2.5% TIS / 2.5%
The standard cocktail usually suffices, but ensure fresh TIS.
DODT is a less smelly alternative to EDT with similar efficacy [2].
Critical Protocol Note: Never pre-mix TFA and scavengers and store them. The cocktail must be prepared fresh. Silanes (TIS/TES) can oxidize over time, losing their scavenging potency.
Visualizing the Mechanism
Figure 1: The Competition. Scavengers must react faster with the t-Butyl cation than your peptide's side chains.
Module 2: Diketopiperazine (DKP) Formation
The Issue:
DKP formation is a specific failure mode occurring at the dipeptide stage . If the N-terminal amine is deprotected while the C-terminus is an ester (common in solution-phase synthesis or cleavage from certain resins), the amine can "back-bite" the ester, forming a cyclic 6-membered ring and cleaving the peptide chain [3].
The Diagnostic:
Mass Loss: Loss of the dipeptide mass from the resin.
New Peak: Appearance of a cyclic byproduct (Mass = MW of AA1 + MW of AA2 - 18 Da).
Risk Factors:
Sequence: Proline or Glycine at position 2 (e.g., H-Ala-Pro-OR). The cis-conformation of Proline forces the amine close to the ester carbonyl.
pH: Basic conditions accelerate this cyclization (e.g., neutralizing a hydrochloride salt to a free amine) [4].
Troubleshooting Protocol:
Q: I am synthesizing Boc-Phe-Pro-OBzl. How do I prevent DKP?
A: The danger zone is the neutralization step.
Avoid Bulk Neutralization: Do not wash the dipeptide salt (HCl.H-Phe-Pro-OBzl) with aqueous
or and let it sit. The free amine will cyclize rapidly.
In Situ Neutralization: If coupling a third amino acid, add the Boc-AA3-OH, coupling reagent (e.g., EDC/HOBt), and the dipeptide salt to the flask first. Add the base (DIPEA/NMM) last and dropwise. This ensures the free amine reacts with the activated AA3 immediately, rather than biting its own tail.
Steric Bulk: If possible, use a tert-butyl ester (OtBu) instead of Methyl/Benzyl esters, as the bulky group hinders cyclization (Note: This requires orthogonal protection, e.g., Fmoc/tBu strategy, but is worth noting for design) [3].
Visualizing DKP Formation
Figure 2: The "Back-Biting" Mechanism. Proline residues induce a turn that facilitates the amine attacking the ester.
Module 3: Stability & Workup (FAQ)
Q: I lost my Boc group during an aqueous extraction. I thought it was base-stable?A: Boc is base-stable but acid-labile.
The Trap: If you acidify your aqueous layer to pH 1-2 to extract a carboxylic acid product, and the extraction takes too long or gets warm, Boc cleavage begins.
The Fix: Keep aqueous workups at pH 3-4 (Citric acid buffer is ideal). Avoid strong mineral acids (HCl) for acidification if the Boc group is present.[7] Use
or Citric Acid.
Q: Can I leave my Boc-protected peptide in 0.1% TFA HPLC buffer?A: Not for long.
While 0.1% TFA is standard for HPLC, concentrating fractions containing Boc-amines in a rotary evaporator (heating + acid concentration) can lead to partial deprotection [5].[8]
The Fix: Lyophilize (freeze-dry) fractions immediately. Do not heat. Alternatively, use Ammonium Acetate or Formic Acid (weaker acid) buffers if the compound is particularly sensitive.
Q: Why do I see N-to-O migration?A: This occurs in Serine/Threonine residues.
Scenario: If you have a free amine and a free hydroxyl group on the same residue (or adjacent), the acyl group can migrate.
The Fix: Keep the side-chain hydroxyl protected (e.g., Boc-Ser(Bzl)-OH) until the final global deprotection.
Module 4: Troubleshooting Matrix
Symptom
Probable Cause
Immediate Action
Product + 56 Da
alkylation of Trp/Met/Tyr
Retest cleavage with Reagent K . Ensure scavengers are fresh.
Product + 96 Da
Trifluoroacetylation (TFA amide)
Avoid TFA anhydride. If using TFA salt, ensure complete removal of TFA before coupling.
Product - 18 Da
Aspartimide formation (Asp-Gly seq)
Add 5% Phenol to cleavage cocktail. Avoid basic conditions.
Low Yield (Dipeptide)
DKP Formation
Use in situ neutralization for the next coupling step.
Boc missing (Workup)
Aqueous phase too acidic
Switch from HCl to 0.5M Citric Acid for washes.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][9][10] Chemical Reviews, 109(6), 2455-2504.
Lundt, B. F., et al. (1978). "Selective Removal of the N-alpha-Boc Group." International Journal of Peptide and Protein Research, 12(5), 258-268.
Gairí, M., et al. (1990).[11] "Use of BOP reagent for the suppression of diketopiperazine formation." Tetrahedron Letters, 31(50), 7363-7366.
BenchChem Technical Support.[12][13] (2025).[1][2][12][13] "Prevention of Diketopiperazine Formation in Dipeptide Synthesis."
ResearchGate Discussion. (2012).[8] "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?"
"Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" storage and handling guidelines
The following guide serves as a comprehensive Technical Support Center for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8). It is designed for researchers requiring high-fidelity protocols fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a comprehensive Technical Support Center for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8). It is designed for researchers requiring high-fidelity protocols for storage, handling, and experimental troubleshooting.
Core Directive: The stability of spirocyclic diamines is dictated by the prevention of oxidative degradation of the free secondary amine (N8 position) and hydrolysis of the Boc-carbamate (N2 position).
The "Golden Rule" of Spirocycle Storage
Unlike simple aliphatic amines, spirocyclic scaffolds possess significant ring strain. While the [3.5] system is relatively robust, the 5-oxa substitution introduces an acetal-like or ether linkage adjacent to the spiro center, which can be sensitive to strong Lewis acids or oxidative stress.
Protocol:
Upon Receipt: Inspect the vial for signs of "sweating" or yellowing (indicative of oxidation).
Primary Storage: Store at 2–8°C in a desiccator.
Long-Term Banking (>3 months): Transfer to -20°C . Ensure the vial is sealed with Parafilm® under an argon blanket.
Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot into single-use portions if frequent access is required.
Storage Decision Matrix (Visualized)
Handling & Solubility Guide
Solubility Profile
The compound is lipophilic due to the tert-butyl carbamate group but possesses polar character from the ether oxygen and secondary amine.
Solvent
Solubility Rating
Application Notes
DMSO
Excellent (>50 mM)
Preferred for biological assays and stock solutions.
DCM
Excellent
Ideal for acylation/alkylation reactions.
Methanol
Good
Suitable for reductive amination; avoid for anhydride reactions.
Water
Poor
Requires protonation (pH < 4) to dissolve; not recommended for storage.
Hexanes
Poor
Useful as an anti-solvent for precipitation.
Preparation of Stock Solutions
Expert Insight: Spirocyclic amines can form carbonate salts with atmospheric CO₂ if left in solution exposed to air.
Step 1: Weigh the solid rapidly. If the compound appears waxy, weigh by difference using a capped vial.
Step 2: Dissolve in anhydrous DMSO or DCM.
Step 3: Sonicate for 30–60 seconds to ensure complete dissolution of any micro-crystalline aggregates.
Step 4: Flush the headspace with nitrogen before closing.
Experimental Troubleshooting (FAQs)
This section addresses specific causality in reaction failures involving the N8-free amine or the N2-Boc group .
Q1: I am trying to acylate the N8 position, but the yield is low (<40%). Why?
Diagnosis: The N8 secondary amine in the 5-oxa-2,8-diazaspiro[3.5]nonane system is sterically hindered compared to a standard piperidine due to the spiro-quaternary carbon at position 4.
Corrective Action:
Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) to reduce steric crowding and prevent salt aggregation.
Activation: If using a carboxylic acid coupling, use HATU or COMU instead of EDCI/HOBt. The faster kinetics of HATU help overcome the steric barrier.
Temperature: Gently heat the reaction to 40°C if stability permits.
Q2: My NMR spectrum shows broad, split peaks. Is the compound impure?
Expert Insight: Not necessarily. This is a classic signature of Carbamate Rotamers .
Explanation: The tert-butyl carbamate (Boc) group at the N2 position (azetidine ring) exhibits restricted rotation at room temperature. This creates two distinct conformers visible on NMR (often a 60:40 or 70:30 split).
Validation Protocol:
Run the NMR at 50°C or 60°C (in DMSO-d6).
Result: If the peaks coalesce into sharp singlets, the compound is pure. If they remain distinct, you likely have an impurity.
Q3: During Boc-deprotection (TFA/DCM), I see decomposition.
Diagnosis: While the spiro-ether linkage is generally stable, the "5-oxa" position (adjacent to the spiro center) can be sensitive to extremely high acidity if the reaction is prolonged or if the temperature is uncontrolled.
Alternative Protocol (Gentle Deprotection):
Use 4M HCl in Dioxane at 0°C instead of neat TFA.
Quench immediately after consumption of starting material (monitor by LCMS).
Avoid: Heating the deprotection reaction.
Troubleshooting Workflow: N8-Functionalization
Analytical Verification Standards
When verifying the identity of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, ensure your data matches these expected characteristics.
Method
Key Signal / Characteristic
Interpretation
¹H NMR
δ ~1.45 ppm (s, 9H)
Boc group protons.
¹H NMR
δ ~3.5–4.0 ppm (m)
Methylene protons adjacent to Oxygen (Pos 6) and Nitrogen.
LCMS
[M+H]⁺ = 229.15
Positive mode ionization.
TLC
Stains with Ninhydrin
The free secondary amine (N8) will stain faint red/purple.
References
Sinfoo Biotech. tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate Product Data. Retrieved from [2]
ChemScene. tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (Isomer Reference). Retrieved from [1]
BLD Pharm. Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Structural Analog Safety Data). Retrieved from
ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles. (2025). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Product Class: Spirocyclic Building Blocks / Secondary Amines
CAS Registry Number: 1251005-61-4 (and related isomers)
Molecular Formula: C₁₁H₂₀N₂O₃
Molecular Weight: 228.29 Da[1]
Executive Summary: The "Invisible" Molecule
Welcome to the technical guide for Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (hereafter referred to as Spiro-Boc ).[1]
The Core Challenge: Researchers frequently report "losing" this compound during reaction monitoring. This is rarely due to degradation but rather two physicochemical properties:
UV Invisibility: The molecule lacks a conjugated
-system, rendering it nearly invisible under standard UV (254 nm).[1]
Mass Spectrometry Instability: The Boc group and spiro-ring strain make it prone to In-Source Fragmentation (ISF), leading to confusing mass spectra.[1]
This guide provides the self-validating protocols required to detect, monitor, and purify this specific building block.
Reacts with the free secondary amine at the N-8 position.[1]
Iodine Chamber
Yellow/Brown
Reversible intercalation into the lipophilic Boc/spiro framework.
KMnO₄
Weak/Variable
Oxidizes the ether/amine, but often has low contrast for this scaffold.[1]
The Issue: "The spot is streaking/tailing from the baseline."
Root Cause: The free secondary amine (N-8) interacts strongly with the acidic silanols on the silica gel surface.[1]
Corrective Action:
Pre-treat the plate: Dip the TLC plate in a solution of 5% Triethylamine (TEA) in hexane and dry before spotting.
Modify the Eluent: Add 1% NH₄OH or 1-2% TEA to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).[1]
Visualization Logic Flow
Figure 1: Decision tree for visualizing aliphatic spiro-amines on silica.
Module B: LC-MS Reaction Monitoring
The Issue: "I see the peak in the TIC (Total Ion Count), but the Mass is Wrong."
Root Cause:In-Source Fragmentation (ISF).
The tert-butyl carbamate (Boc) group is acid-labile and thermally unstable.[1] In the electrospray ionization (ESI) source, the high voltage and temperature can cleave the Boc group before the ion enters the detector.
The "Ghost Peak" Table:
If your parent mass is 229 Da (
Loss of tert-butyl group (-56 Da).[1] Common ISF artifact.
129.1
Loss of entire Boc group (-100 Da).[1] Warning: This mimics the deprotected product!
251.2
Sodium adduct. More stable against fragmentation.[1]
Troubleshooting Protocol:
Lower the Cone Voltage: Reduce fragmentation potential (e.g., from 30V to 10-15V).
Check the Retention Time (RT):
If you see m/z 129 at the same RT as the starting material, it is ISF (artifact).
If you see m/z 129 at a different (usually earlier) RT, it is actual deprotection occurring in your flask.
The Issue: "Peak Tailing / Poor Resolution"
Root Cause: Basic secondary amines interact with residual silanols on C18 columns.[1]
Solution:
Column: Use a Charged Surface Hybrid (CSH) C18 column or a specialized "Base-Deactivated" column.[1]
Buffer: Use a high pH buffer if your column permits (e.g., 10mM Ammonium Bicarbonate, pH 10). This keeps the amine neutral (unprotonated), improving peak shape. Note: Silica dissolves >pH 8, so ensure your column is polymer-hybrid.[1]
LC-MS Diagnostic Workflow
Figure 2: Distinguishing between artifactual fragmentation and chemical reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) in my mobile phase?
Answer: Use with caution. While 0.1% TFA improves peak shape for amines by ion-pairing, it strongly suppresses MS ionization signals (signal-to-noise ratio drop).[1] For sensitive monitoring, use 0.1% Formic Acid instead.[1] If peak shape is terrible, switch to the High pH method described in Module B.
Q2: I am doing an amide coupling on the N-8 position. How do I monitor conversion?
Answer: The product will become an amide, meaning the basicity at N-8 is lost.[1]
TLC: The product will likely move higher (less polar) and will NOT stain red with Ninhydrin (amides do not react well with Ninhydrin). You must rely on Iodine or charring (PMA/CAM) to see the product.
LC-MS: Look for the mass shift.[1] The product should be more stable in the source than the starting amine.
Q3: Is the spiro-ether ring stable to acid?
Answer: Generally, yes.[1] The [3.5] spiro system with an ether linkage is relatively robust. However, strong Lewis acids or superacids used to remove the Boc group could theoretically open the strained oxetane-like ring (though it is a 4-membered ring, the spiro-fusion adds strain).[1] Standard Boc removal (4M HCl/Dioxane or TFA/DCM) is usually safe, but monitor for ring-opening byproducts (M+18 water adducts).[1]
References
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.[1] (Standard reference for TLC visualization of amines).
Herman, J. L., et al. (2023).[1] "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS". Rapid Communications in Mass Spectrometry. (Validates the Boc/In-Source Fragmentation mechanism).
Neelarapu, R., & Petukhov, P. A. (2012).[1] "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". PMC / NIH.[1] (Describes Ninhydrin visualization of Boc-amines and secondary amines).
Waters Corporation. (2024).[1] "Charged Surface Hybrid (CSH) Technology". (Reference for column selection for basic amines).
"Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" vs other spirocyclic scaffolds
This guide provides an advanced technical analysis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251005-61-4), a specialized spirocyclic building block. It contrasts this scaffold with other common s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251005-61-4), a specialized spirocyclic building block. It contrasts this scaffold with other common spirocyclic systems used in modern drug discovery, focusing on physicochemical properties, structural vectors, and synthetic utility.[1][2]
Technical Comparison Guide for Medicinal Chemists
Executive Summary: The "Goldilocks" Scaffold
In the transition from planar aromatic systems to three-dimensional (3D) chemical space—often termed "escaping Flatland"—spirocyclic scaffolds have become indispensable.[2] While diazaspiro[3.3]heptanes offer extreme rigidity and diazaspiro[4.5]decanes offer bulk, the 5-oxa-2,8-diazaspiro[3.5]nonane core represents a "Goldilocks" zone.
It combines the high Fsp³ character of spiro systems with the solubility-enhancing properties of an ether oxygen, effectively addressing the lipophilicity issues often encountered when building larger aliphatic cages. This guide analyzes why this specific ether-substituted spiro[3.5] system is outperforming its all-carbon and all-nitrogen analogs in recent lead optimization campaigns.
Physicochemical Profile: The Ether Effect
The incorporation of an oxygen atom into the 6-membered ring of the spiro[3.5] system fundamentally alters the physicochemical landscape compared to the pure diazaspiro[3.5]nonane or the smaller spiro[3.3]heptane.
Comparative Data Matrix
The following table contrasts the core scaffold properties (assuming N-H/N-Boc states for fair comparison).
Lipophilicity Modulation: The C5-oxygen acts as an internal dipole. In lead optimization, replacing a CH2 with O in the spiro ring typically lowers cLogP by 0.5–1.0 units without changing the overall steric footprint. This allows chemists to add lipophilic warheads (e.g., fluorinated aryls) elsewhere in the molecule without crashing solubility.
pKa Tuning: The inductive effect of the oxygen (2 bonds away from N8, 3 bonds from N2) subtly lowers the basicity of the neighboring amines compared to the all-carbon parent. This reduces the likelihood of hERG channel blocking, which is often driven by high basicity in spiro-amines.
Structural Biology & Vector Analysis
The primary reason to select the [3.5] scaffold over the [3.3] scaffold is vector geometry .
Spiro[3.3]heptanes are often used as bioisosteres for para-substituted benzenes or piperazines because their exit vectors are collinear (180°).
Spiro[3.5]nonanes (including the 5-oxa variant) possess "bent" exit vectors. This geometry allows the molecule to wrap around active site residues or access hydrophobic pockets (like the S4 subsite in proteases) that linear scaffolds cannot reach.
Decision Matrix: Scaffold Selection
Use the following logic flow to determine if the 5-oxa-2,8-diazaspiro[3.5]nonane is the correct tool for your target.
Figure 1: Decision tree for selecting spirocyclic scaffolds based on geometric and physicochemical constraints.
Synthetic Accessibility & Protocols
Commercial availability of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate allows for rapid library generation. The Boc group typically protects the azetidine nitrogen (N2), leaving the morpholine-like nitrogen (N8) free for functionalization.
Workflow: Orthogonal Functionalization
The asymmetry of the protection allows for sequential derivatization.
Step A: Functionalization of N8 (Free Amine)
Reaction: Reductive amination, S_NAr, or Amide coupling.
Note: The N8 position is less sterically hindered than N2 (in the 4-membered ring), making it highly reactive.
Step B: Boc Deprotection
Reaction: Acidic cleavage (TFA/DCM or HCl/Dioxane).
Caution: The ether oxygen can be sensitive to extremely harsh Lewis acids; standard Brønsted acids are preferred.
Step C: Functionalization of N2 (Azetidine Amine)
Reaction: Capping with unique R-groups.
Experimental Protocol: General Deprotection & Coupling
This protocol assumes starting with the commercially available N2-Boc intermediate.
Dissolution: Dissolve the N8-functionalized intermediate (if applicable) or the parent scaffold in DCM (0.1 M concentration). Cool to 0°C.
Acid Addition: Add TFA dropwise. The large excess ensures rapid removal of the Boc group without affecting the ether linkage.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours. Monitor by LC-MS (Look for M-100 mass loss).
Workup (Critical):
Do not heat to dryness if the product is volatile.
Neutralize with saturated NaHCO3 or pass through a basic ion-exchange cartridge (SCX-2) to isolate the free amine.
Why? The free spiro-amine is highly polar and water-soluble. Traditional extraction (DCM/Water) often results in product loss to the aqueous phase. Use SCX-2 catch-and-release for high recovery.
Applications & Case Studies
Case Study 1: SSTR5 Antagonists
Research into Somatostatin Receptor 5 (SSTR5) antagonists for Type 2 Diabetes utilized spirocyclic scaffolds to improve oral bioavailability. The replacement of a piperidine linker with the 5-oxa-2,8-diazaspiro[3.5]nonane core maintained potency while significantly reducing hERG liability and improving metabolic stability compared to the flexible piperidine analogs.
Case Study 2: SARS-CoV-2 Mpro Inhibitors
While some inhibitors utilized the all-carbon azaspiro[3.5]nonane to fill the hydrophobic S4 pocket, the 5-oxa variants are being explored to improve the solubility of these often peptidomimetic (and therefore insoluble) inhibitors. The "bent" shape of the [3.5] system locks the inhibitor into a bioactive conformation that linear [3.3] systems cannot achieve.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates. Organic Letters. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link
Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists. Bioorganic & Medicinal Chemistry. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
"Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" as a piperazine bioisostere
Topic: "Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" as a Piperazine Bioisostere[1] Executive Summary: Escaping Flatland in Lead Optimization In modern medicinal chemistry, the transition from planar, aromat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate" as a Piperazine Bioisostere[1]
Executive Summary: Escaping Flatland in Lead Optimization
In modern medicinal chemistry, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates.[1] While piperazine remains a ubiquitous linker, its flat geometry and promiscuous hydrogen-bonding profile often lead to poor metabolic stability and off-target liability (e.g., hERG inhibition).[1]
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate represents a high-value "Next-Generation" bioisostere.[1] By fusing an azetidine ring with a morpholine-like ring at a spiro quaternary carbon, this scaffold introduces a critical vectorial kink (defined by the
spiro center) and modulates basicity through the strategic placement of the oxygen atom.[1] This guide analyzes its utility as a superior alternative to piperazine for improving physicochemical properties and patentability.
Structural Deconstruction:
The molecule consists of two orthogonal rings sharing a single tetrahedral carbon (C4):
Ring A (Small): A 4-membered azetidine ring (containing N2).[1]
Ring B (Large): A 6-membered morpholine-like ring (containing O5 and N8).[1]
The "5-Oxa" Advantage:
Unlike the all-carbon 2,8-diazaspiro[3.5]nonane, the inclusion of oxygen at position 5 (adjacent to the spiro center in the 6-membered ring) exerts a strong electron-withdrawing inductive effect (
).[1] This lowers the of the adjacent amine (N8) and increases the metabolic stability of the ring by blocking oxidative metabolism at the sensitive -position.[1]
Comparative Analysis: Piperazine vs. Spiro[3.5] Bioisostere[1]
The following data illustrates why this spiro scaffold is a preferred replacement for piperazine in multiparametric optimization (MPO).
Accesses novel chemical space; improves selectivity by avoiding flat binding pockets.[1]
Basicity ()
Basic ()
Tunable (; )
The 5-oxa group lowers basicity, reducing phospholipidosis risk and improving permeability.[1]
Lipophilicity
Low LogP (Polar)
Moderate LogP (Lipophilic Core)
Better balance of Lipophilic Ligand Efficiency (LLE).[1]
Metabolic Stability
Prone to N-oxidation / Ring opening
High (Blocked metabolic soft spots)
4-membered rings are metabolically robust; Oxygen blocks CYP450 sites.[1]
Vector Analysis & Binding Mode
Piperazine linkers often force a molecule into a linear extension.[1] The spiro[3.5] system introduces a defined "turn."[1] If a docking model shows that a linear piperazine linker causes a clash or fails to orient a warhead correctly, the spiro scaffold can re-vector the substituent by approximately
(tetrahedral angle), often picking up additional hydrophobic interactions in the binding pocket.[1]
Experimental Protocols
Workflow A: Selective Functionalization of N8 (Free Amine)
Context: Attaching the scaffold to an aromatic core via
Scientist's Note: The N8 amine is less nucleophilic than a standard piperidine due to the inductive effect of the O5 oxygen.[1] Higher temperatures or stronger electrophiles may be required compared to piperazine couplings.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
Validation: Verify product via
NMR. Look for the diagnostic spiro-methylene doublets ( ppm).[1]
The following diagram illustrates the structural divergence and the strategic advantage of the spiro scaffold in drug design.
Caption: Transition from flat piperazine to the 3D spiro scaffold improves solubility and selectivity via vector re-orientation and pKa modulation.
References
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 2022.[1] Link[1]
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. National Institutes of Health (PMC), 2020.[1] Link
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry - A European Journal, 2020.[1] Link[1]
Tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate Product Data. ChemScene, Accessed 2024.[1] Link
Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane. Google Patents (CN107383038A), 2017.[1] Link
[1] Executive Summary Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate represents a premier class of "fractal" bioisosteres designed to replace morpholine, piperazine, and piperidine rings in drug discovery.[1] A...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate represents a premier class of "fractal" bioisosteres designed to replace morpholine, piperazine, and piperidine rings in drug discovery.[1] As a spirocyclic scaffold, it offers a high fraction of saturated carbon (
), enhancing solubility and metabolic stability while maintaining specific vector orientations that planar aromatic rings cannot achieve.[1][2]
This guide provides a technical roadmap for medicinal chemists to deploy this scaffold, detailing its physicochemical advantages, a robust synthesis protocol, and decision-making criteria for scaffold hopping.[1][2]
Structural Analysis & Mechanism of Action[1]
The "Spiro" Advantage
Unlike flat bioisosteres, the 5-oxa-2,8-diazaspiro[3.5]nonane core introduces inherent three-dimensionality.[1]
Ring A (4-membered Azetidine): Contains the
nitrogen (protected by Boc in the title compound).[1] This ring provides a rigid, compact anchor.[2]
Ring B (6-membered Morpholine-like): Contains the
ether oxygen and amine.[1] This ring mimics the hydrogen-bonding acceptor/donor properties of morpholine but with altered spatial projection.[1]
Vector Reorientation:
Standard piperazine/morpholine linkers project substituents at
(para-like).[1][2] The spiro[3.5] system creates a "kinked" geometry, allowing exit vectors to access novel chemical space (often tetrahedral angles), which is critical for fine-tuning ligand-protein binding in tight pockets.[1][2]
DOT Diagram: Structural Decision Logic
Caption: Decision tree illustrating when to deploy the spiro[3.5] scaffold based on specific medicinal chemistry liabilities.
Comparative Performance Analysis
The following data compares the spiro scaffold against standard heterocycles. Data is aggregated from standard matched molecular pair (MMP) analyses in literature (e.g., J. Med.[1][2] Chem., Angew.[2] Chem.).[2][3][4][5][6][7][8][9][10][11]
Quaternary spiro-carbon blocks metabolic oxidation at the alpha-position.[1]
Basicity ()
~8.3
~9.8
~8.0 - 8.5
Tunable basicity reduces off-target hERG liability compared to piperazine.[1]
Experimental Protocols
A. Synthesis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Causality: This protocol utilizes the "Epoxide Opening/Cyclization" strategy.[1] We start with N-Boc-3-azetidinone to ensure the Boc group is pre-installed on the 4-membered ring (Position 2), satisfying the target structure requirement.[1]
Dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 min to generate the ylide.
Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.
Stir at RT for 4 hours.
Validation: TLC should show disappearance of ketone.[2]
Workup: Quench with water, extract with EtOAc. The product is tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.[1]
Step 2: Ring Opening & Cyclization
Dissolve the spiro-epoxide (from Step 1) in ethanol/water (9:1).[1]
Add N-benzylethanolamine (1.5 eq). Heat to 60°C for 12 hours.
Mechanism:[1][5][9][12] The amine attacks the less hindered carbon of the epoxide.[2]
Cyclization: Isolate the intermediate diol/amine. Dissolve in dry THF. Add NaH (2.0 eq) and Tosyl chloride (TsCl) or use Mitsunobu conditions (
/DIAD) to close the morpholine ring via the alcohol displacing a leaving group on the nitrogen side chain (or vice versa).[1][2]
Preferred Route: Convert the primary alcohol of the attached amino-ethanol chain to a leaving group (Tosylate) in situ, then induce intramolecular displacement by the alkoxide generated from the tertiary alcohol.[1][2]
Caption: Synthetic pathway for constructing the 5-oxa-2,8-diazaspiro[3.5]nonane core.[1]
C. Physicochemical Validation: LogD Shake-Flask Protocol
To confirm the lipophilicity advantage over morpholine:
Preparation: Prepare a 10 mM stock of the spiro compound in DMSO.[2]
Partition: Add 50 µL stock to a vial containing 495 µL 1-octanol and 495 µL PBS (pH 7.4).
Equilibration: Vortex for 1 hour at 25°C. Centrifuge to separate phases.
Quantification: Analyze both phases via LC-MS/MS.
Calculation:
.
Success Criteria: Target LogD between 0.5 and 1.5 for optimal oral bioavailability.
References
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates."[2] Angewandte Chemie International Edition, 2010.[2] Link[1][2]
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1][2] Chemical Reviews, 2014.[2] Link[1][2]
Wuxi AppTec. "Synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate."[1] Google Patents (CN111620869A), 2020.[2] Link
Meanwell, N. A. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."[2] Journal of Agricultural and Food Chemistry, 2022.[2] Link[1][2]
Barnes-Seeman, D., et al. "The Role of Spirocyclic Scaffolds in Drug Discovery."[1][2] Journal of Medicinal Chemistry, 2014.[1][2] Link[1][2]
In modern drug discovery, the transition from planar (
-rich) scaffolds to three-dimensional (-rich) architectures is a dominant strategy to improve solubility and metabolic stability.[1] Spirocyclic amines—specifically 2-azaspiro[3.3]heptane , 2-azaspiro[3.4]octane , and 2-azaspiro[4.5]decane —have emerged as superior bioisosteres for morpholines, piperidines, and piperazines.
However, their incorporation into synthetic workflows requires a nuanced understanding of their reactivity. Unlike flexible piperidines, the rigid orthogonality of spirocycles alters the electronics of the nitrogen center and the steric environment of the protecting group. This guide compares the reactivity of Boc-protected spirocyclic amines against standard heterocyclic baselines, focusing on deprotection kinetics, nucleophilicity, and lithiation potential.
Structural Candidates & Physicochemical Profile
Before analyzing reactivity, we must establish the electronic baseline. The strain inherent in small spiro-rings (particularly the [3.3] systems) increases the
-character of the nitrogen lone pair, lowering basicity compared to unstrained analogs.
Scientist's Note: The lower pKa of the [3.3] system is critical. It implies that while the free amine is a weaker nucleophile, the N-H bond in the protonated state is more acidic. This affects the leaving group ability of the amine during Boc-cleavage.
Reactivity Profile 1: Boc-Deprotection Kinetics
A common misconception is that steric bulk in spirocycles hinders Boc removal.[1] In reality, the mechanism of acid-catalyzed Boc deprotection (
) depends on the fragmentation of the tert-butyl cation and the stability of the leaving amine carbamate.
Comparative Kinetics
Piperidine (Reference): Fast deprotection. The flexible ring accommodates the transition state easily.
Reasoning: The high ring strain and lower basicity of the nitrogen make the carbamate nitrogen a better leaving group upon protonation of the carbonyl oxygen. Furthermore, the "swept back" geometry of the spiro-rings (away from the N-Boc vector) means the tert-butyl group is surprisingly accessible to protonation compared to ortho-substituted piperidines (e.g., 2,6-dimethylpiperidine).[1]
Spiro[4.5]decane: Slower.
Reasoning: The 5-membered ring adjacent to the nitrogen introduces more steric bulk near the carbamate oxygen than the 4-membered ring, slightly retarding protonation.
Experimental Protocol: Kinetic Validation of Deprotection
Use this protocol to determine the precise deprotection time for your specific spiro-scaffold.
Setup: Dissolve 0.1 mmol of N-Boc-spirocycle in 1.0 mL DCM.
Initiation: Add 1.0 mL TFA (Trifluoroacetic acid) at 0°C.
Monitoring: Immediately transfer to 25°C. Aliquot 50 µL every 5 minutes into saturated NaHCO3 (quench) and extract with EtOAc.
Analysis: Inject into LC-MS. Monitor disappearance of
vs. appearance of .
Figure 1: Standardized workflow for determining relative deprotection rates of spirocyclic amines.
Once the Boc group is removed, the reactivity of the free spirocyclic amine differs significantly from piperidine due to the "Vector Alignment" and hybridization.
Amide Coupling (HATU/EDC):
Observation: 2-azaspiro[3.3]heptane reacts slower than piperidine.[1]
Mechanism: The nucleophilicity is attenuated by the higher
-character of the nitrogen lone pair (due to ring strain).
Optimization: Requires stronger bases (e.g., DIPEA excess) or more active coupling agents (HATU over EDC) to drive completion.
SNAr (Nucleophilic Aromatic Substitution):
Observation: Excellent yields, often cleaner than piperazines.
Mechanism: The rigid spiro-scaffold prevents "floppy" side reactions. The trajectory of the N-lone pair is fixed, reducing entropic penalties during the attack on the aromatic ring.
Table 2: Relative Coupling Efficiency (Amide Bond Formation)
This is the most advanced application. The Boc group is not just a protector; it is a Directing Group (DG) for lithiation
to the nitrogen.
The Piperidine Problem: In N-Boc-piperidine, the Boc group rotates ("Boc-rotamer"). This rotation can be faster than the lithiation, or the steric bulk of the t-butyl group can block the approach of s-BuLi in certain conformations.
The Spiro Advantage:
Rigidity: The spiro[3.3] system is rigid. The Boc group has restricted rotation relative to the ring puckering.
Acidity: The
-protons in the 4-membered ring are more acidic (enhanced -character of C-H bond) than in a 6-membered ring.[1]
Result: N-Boc-2-azaspiro[3.3]heptane undergoes lithiation/trapping more efficiently and often with higher regiocontrol than piperidine analogs.[1]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.[1] Link
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link
Enamine Ltd. (2023).[1][2] Spirocyclic Piperidine Bioisosteres: Design and Reactivity. Enamine White Papers.[1] Link
O'Brien, P., et al. (2012). Lithiation-substitution of N-Boc-heterocycles: controlling the formation of quaternary stereocenters.[1][3] Journal of the American Chemical Society.[4] Link
Barnes-Seeman, D. (2012).[1] The role of spirocyclic scaffolds in drug discovery.[2][5][6][7] Current Topics in Medicinal Chemistry. Link
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: A High-Fsp³ Bioisostere for Lead Optimization
Topic: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate for Lead Optimization Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary In modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate for Lead Optimization
Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary
In modern drug discovery, "escaping flatland" is a critical strategy to improve clinical success rates. Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251005-61-4) serves as a pivotal building block for introducing the 5-oxa-2,8-diazaspiro[3.5]nonane core—a rigid, spirocyclic bioisostere of morpholine and piperazine.
Unlike planar heterocycles, this scaffold introduces defined three-dimensionality (high Fsp³ score) without significantly increasing lipophilicity. This guide analyzes its utility in modulating solubility, metabolic stability, and exit vector orientation compared to traditional alternatives.[1]
Technical Profile & Structural Logic
The molecule consists of a morpholine ring spiro-fused to an azetidine ring . The tert-butyl carbamate (Boc) group typically protects the azetidine nitrogen (N2), leaving the morpholine nitrogen (N8) available for functionalization, or vice-versa depending on the specific isomer required.
Tunable (Azetidine N is less basic than Piperazine N)
hERG Risk
Low
Moderate/High
Reduced (Rigidity limits induced fit in channel)
IP Space
Crowded/Generic
Crowded/Generic
Novel/Protectable
Mechanistic Insight: The Metabolic Blockade
In a standard morpholine ring, the carbons alpha to the nitrogen are "soft spots" for Cytochrome P450-mediated oxidation. In the spirocyclic core, one of these alpha-carbons is converted into a quaternary spiro-center . This steric bulk and lack of abstractable protons at the bridgehead significantly retard oxidative metabolism, extending the half-life (
) of the lead compound.
Strategic Decision Logic
When should you deploy this scaffold? Use the following decision tree to validate the design choice.
Figure 1: Decision logic for transitioning from planar heterocycles to spirocyclic bioisosteres.
Experimental Protocols (Self-Validating)
A. Synthesis of the Core Scaffold
Note: While the Boc-protected building block is commercially available, in-house synthesis ensures supply chain independence and allows for derivative creation.
Cyclization: Chloroacetylation followed by intramolecular alkylation.
Reduction: Amide reduction to the amine.
Step-by-Step Protocol:
Chloroacetylation:
Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in DCM at 0°C.
Add Et₃N (2.0 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).
Validation: Monitor by TLC (EtOAc/Hex). Disappearance of amine indicates amide formation.
Spiro-Cyclization (The Critical Step):
Dissolve the chloroacetamide intermediate in anhydrous THF.
Add NaH (2.0 eq, 60% dispersion) slowly at 0°C (Gas evolution!).
Stir at RT for 2–4 hours.
Mechanism:[3][4] The alkoxide formed on the oxetane hydroxyl attacks the chloro-methylene, closing the 6-membered morpholine ring around the spiro center.
Reduction:
Treat the resulting lactam with BH₃[5]·THF complex (3.0 eq) at reflux for 4 hours.
Quench carefully with MeOH/HCl to break the boron complex.
Result: 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane.
Boc-Protection (Final Product):
Hydrogenate (H₂, Pd/C) to remove benzyl.
React with Boc₂O to yield Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate .
B. Deprotection & Coupling (Library Generation)
Objective: Selective functionalization of the N-termini.
N-Alkylation (Morpholine side):
Use the Boc-protected intermediate directly.
Perform Reductive Amination: Aldehyde + Intermediate + NaBH(OAc)₃ in DCE.
Checkpoint: LCMS should show M+H corresponding to the alkylated product.
Boc-Deprotection (Azetidine side):
Dissolve product in DCM/TFA (4:1). Stir 1h.
Evaporate and treat with basic resin (e.g., PL-HCO3 MP) to obtain the free base.
Caution: Azetidines are strained; avoid harsh Lewis acids or excessive heat which might trigger ring opening.
Structural Biology & Vector Analysis
Understanding the "Exit Vectors" is crucial for maintaining potency when scaffold hopping.
Morpholine: The vectors (N-to-O) are roughly 180° planar (chair). Substituents lie in the equatorial plane.
5-Oxa-2,8-diazaspiro[3.5]nonane:
The vectors are twisted . The azetidine ring is perpendicular to the mean plane of the morpholine ring.
Angle: The angle between the N-substituent on the 6-ring and the N-substituent on the 4-ring is approx 90° projected, but flexible.
Impact: This allows the molecule to explore "corners" of the active site that planar rings cannot reach, potentially picking up new H-bond interactions with backbone carbonyls.
Figure 2: Vector comparison. The spiro scaffold allows orthogonal probing of the binding pocket.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link
Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry, 12(14), 1468-1480.
The following guide provides an in-depth technical analysis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate , a high-value spirocyclic building block. This analysis synthesizes patent landscape data, syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate , a high-value spirocyclic building block. This analysis synthesizes patent landscape data, synthetic methodologies, and physicochemical comparisons to support decision-making in medicinal chemistry programs.
Executive Summary
In the "Escape from Flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for improving the physicochemical properties of clinical candidates. Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251005-61-4 / 1251011-05-8) represents a strategic "Spiro-Morpholine" architecture.[1]
Unlike traditional flat rings (morpholine, piperazine), this scaffold introduces a specific vector orientation (approx. 90°) and increased fraction of sp3-hybridized carbons (
), leading to improved solubility and metabolic stability while offering novel intellectual property (IP) space. This guide analyzes its utility in recent patent literature (SHP2, PCSK9 inhibitors) and provides a validated synthetic roadmap.
Technical Profile & Structural Logic
The "Spiro-Morpholine" Advantage
The 5-oxa-2,8-diazaspiro[3.5]nonane core is effectively a morpholine ring spiro-fused to an azetidine ring.[1] This fusion creates a rigid, three-dimensional structure that mimics the hydrogen-bond accepting capabilities of morpholine but with distinct geometric properties.[1]
H-Bond Donors: 1 (Free amine at N8, if N2 is Boc-protected)
Key Property: The ether oxygen at position 5 lowers the pKa of the adjacent amine (N8) compared to a pure spiro-diamine, modulating basicity for better membrane permeability.
Patent Landscape Analysis
Recent patent filings indicate a surge in the use of this scaffold as a replacement for piperazine and morpholine linkers in oncology and immunology.
Key Therapeutic Areas & Assignees
SHP2 Inhibitors: Companies like Revolution Medicines and Jacobio Pharmaceuticals have utilized spiro-diazaspiro nonanes in allosteric SHP2 inhibitors.[1] The scaffold serves as a rigid linker that positions the pharmacophore into the tunnel-like SHP2 binding site (e.g., WO2019/118909).
PCSK9 Inhibitors: Recent disclosures (e.g., WO2020/150474) utilize the scaffold to improve the oral bioavailability of PCSK9 binders, leveraging the spiro-ring to disrupt planar stacking and improve solubility.
Immunology (TLR Antagonists): The scaffold appears in Toll-like Receptor (TLR) antagonists, where the defined geometry aids in selective receptor occupancy (EP Patent 3772513).
IP "Freedom to Operate"
While the core scaffold is known, its specific substitution patterns offer "Freedom to Operate" (FTO) in crowded chemical spaces. Replacing a generic piperazine linker with a 5-oxa-2,8-diazaspiro[3.5]nonane moiety is a proven strategy to break existing patents while often improving the molecule's ADME profile.[1]
Comparative Performance Guide
The following table contrasts the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold against standard alternatives used in lead optimization.
Metric
Morpholine (Baseline)
Piperazine (Alternative A)
5-Oxa-2,8-diazaspiro[3.5]nonane (Target)
Structural Complexity
Low (Flat)
Low (Flat)
High (3D Rigid)
Solubility (Aq)
High
Moderate
High (Disrupted lattice energy)
Metabolic Liability
-oxidation
N-oxidation / Ring opening
Low (Quaternary center blocks -sites)
Vector Angle
~60° / 180°
~180°
~90° (Orthogonal)
Synthetic Cost
Very Low
Very Low
Moderate
IP Novelty
Saturated
Saturated
High Potential
Scientist's Insight: Choose the 5-oxa-2,8-diazaspiro[3.5]nonane when you need to retain the polarity of a morpholine (H-bond acceptor) but require a rigid, non-planar geometry to improve selectivity or patentability.[1]
Experimental Protocols
Validated Synthesis Route
The synthesis of the "2-carboxylate" isomer (Boc on the azetidine nitrogen) typically proceeds via a spiro-lactam intermediate.[1] This ensures the correct regiochemistry of the oxygen and nitrogen atoms.
Methodology:
Spiro-Annulation: Start with 1-Boc-3-azetidinone .[1] React with 2-aminoethanol (or a protected derivative) and a cyanide source (e.g., TMSCN) to form a Strecker intermediate, or use a chloro-acetyl chloride cyclization strategy.
Cyclization: Base-mediated cyclization forms the morpholin-3-one (lactam) ring spiro-fused to the azetidine.[1]
Reduction: The critical step is the reduction of the lactam carbonyl to the amine using Borane-THF (
Dissolve the lactam intermediate in anhydrous THF under
atmosphere.
Cool to 0°C. Dropwise add
.
Allow to warm to room temperature, then heat to reflux (approx. 65°C) for 2-4 hours. Note: Monitor for disappearance of the amide carbonyl peak by IR or LCMS.
Cool to 0°C. Carefully quench with MeOH (gas evolution!).
Concentrate and redissolve in MeOH/HCl to break the boron-amine complex.[1] Heat to reflux for 1 hour.
Neutralize and extract with DCM/MeOH (9:1).
Yield: Typically 55-75% as a white/yellow solid.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and its divergence into therapeutic applications.
Caption: Synthesis pathway from commercial azetidinone to the target spiro-morpholine scaffold.
Decision Logic: When to Use This Scaffold?
Use the decision tree below to determine if this scaffold is appropriate for your lead optimization campaign.
Caption: Strategic decision matrix for selecting spirocyclic bioisosteres.
References
ACS Chemical Reviews (2023). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] (Discusses the synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane from amino-alcohols).
World Intellectual Property Organization (2022). Patent WO2022198112A1: Indazole based compounds and associated methods of use. (Provides detailed experimental protocol for the BH3 reduction of the 7-oxo intermediate).
European Patent Office (2021). EP3772513A1: SHP2 Inhibitors. (Cites the scaffold in the context of SHP2 allosteric inhibition).
Journal of Medicinal Chemistry (2019). Saturated Bioisosteres of Benzene: Where to Go Next? (General review on spirocyclic scaffolds improving physicochemical properties).
BenchChem. A Head-to-Head Comparison of Azaspiro Scaffolds. (Comparative data on spiro[3.5]nonane properties).